Technical Documentation Center

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
  • CAS: 41038-70-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of the 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine Scaffold in Drug Discovery

Executive Summary The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a fused bicyclic heterocycle comprising a rigid pyridine ring and a partially saturated, conformationally flexible azepine ring. In modern medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a fused bicyclic heterocycle comprising a rigid pyridine ring and a partially saturated, conformationally flexible azepine ring. In modern medicinal chemistry, this scaffold has emerged as a privileged pharmacophore, particularly in the design of central nervous system (CNS) therapeutics such as β -secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease[1],[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of this core, explore the structural dynamics that dictate its behavior, and provide self-validating, step-by-step analytical protocols for its characterization in a drug discovery pipeline.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical metrics of the unsubstituted core is the first step in predicting its pharmacokinetic behavior. The data below summarizes the foundational properties of the scaffold.

PropertyValueSource
Chemical Name 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine[3]
CAS Registry Number 41038-70-4[4]
Molecular Formula C 9​ H 12​ N 2​ [3],[5]
Molecular Weight 148.208 g/mol [6]
Monoisotopic Mass 148.10005 Da[3]
SMILES C1CCNC2=C(C1)C=CC=N2[3]
Predicted XLogP 1.9[3]
Predicted CCS ( [M+H]+ ) 127.6 Ų[3]

Structural and Conformational Architecture

The fusion of a 6-membered aromatic system with a 7-membered aliphatic ring creates a unique spatial geometry. The azepine ring introduces necessary flexibility, allowing derivatives to adapt to complex binding pockets, while the pyridine ring provides rigidity and directional hydrogen-bonding capabilities.

Crystallographic studies on related derivatives, such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione, reveal critical intermolecular dynamics[7],[8]. In the solid state, these molecules frequently form hydrogen-bonded dimer structures driven by intermolecular N—H···N interactions, generating an R22​(8) ring system[7]. Furthermore, the dihedral angle between the pyridine rings in these dimers is approximately 7.6°, and distinct ππ stacking interactions are observed between neighboring pyridine rings with a centroid-to-centroid distance of 3.616 Å[7].

Causality in Drug Design: These ππ and hydrogen-bonding propensities are not merely crystallographic trivia; they are the exact non-covalent forces leveraged when the scaffold engages the catalytic aspartate dyads within the BACE1 active site.

Experimental Methodologies for Physicochemical Characterization

To confidently advance pyrido[2,3-b]azepine derivatives through hit-to-lead optimization, their physicochemical profiles must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: High-Resolution LC-MS & Collision Cross Section (CCS) Mapping

Objective: To confirm molecular identity and assess gas-phase folding, which correlates with solution-phase conformation and membrane permeability. Causality: Standard LC-MS provides mass-to-charge ratios, but incorporating Ion Mobility-Mass Spectrometry (IM-MS) allows us to determine the Collision Cross Section (CCS). Because the azepine ring is flexible, mapping the CCS helps differentiate protomeric states and conformational shifts that directly impact target binding.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

    • Validation Step: Spike the sample with a caffeine internal standard (1 µg/mL) to continuously verify ionization efficiency and mass accuracy throughout the run.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Causality: Formic acid ensures complete protonation of the azepine nitrogen, driving the reliable formation of the [M+H]+ adduct.

  • Ionization & Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor for the theoretical [M+H]+ adduct at m/z 149.107[3].

  • CCS Mapping: Apply a traveling wave ion mobility (TWIM) cell. The predicted CCS for the [M+H]+ adduct of the unsubstituted scaffold is 127.6 Ų[3].

    • Validation Step: Calibrate the IM cell using polyalanine standards prior to the run to ensure CCS values remain within a strict <2% error margin.

Protocol 2: Thermodynamic Solubility and Potentiometric pKa Determination

Objective: To map the ionization profile, which dictates blood-brain barrier (BBB) penetrance for CNS targets. Causality: BACE1 inhibitors must cross the BBB. If the azepine nitrogen is too basic (pKa > 9.5), the compound will be entirely protonated at physiological pH (7.4), hindering passive diffusion and increasing the risk of hERG-mediated cardiotoxicity[1].

  • System Calibration: Calibrate the potentiometric titrator using standardized 0.1 M HCl and 0.1 M NaOH.

    • Validation Step: Run a blank titration with water to ensure the absence of dissolved CO 2​ interference.

  • Titration Setup: Dissolve 2 mg of the pyrido[2,3-b]azepine derivative in 20 mL of 0.15 M KCl.

    • Causality: 0.15 M KCl is strictly used as the background electrolyte to maintain a constant ionic strength. This mimics physiological osmolarity and prevents fluctuations in the activity coefficient during the pH ramp, ensuring the calculated pKa is biologically relevant.

  • Execution: Titrate from pH 2.0 to 12.0 under a nitrogen atmosphere to prevent carbonic acid formation. Extract the pKa from the inflection point of the Bjerrum plot.

  • Thermodynamic Solubility (Shake-Flask): Add excess solid compound to 10 mM phosphate-buffered saline (pH 7.4). Incubate at 37°C for 24 hours with orbital shaking, followed by 24 hours of sedimentation. Quantify the supernatant via HPLC-UV against a validated standard curve.

Mechanistic Insights: Target Engagement & CNS Penetrance

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a highly effective scaffold in the development of BACE1 inhibitors. BACE1 enzymes are responsible for cleaving the amyloid precursor protein (APP) to form amyloid- β (A β ) peptides; blocking this process is a primary therapeutic strategy for Alzheimer's disease[2].

Why is this specific scaffold utilized?

  • Favorable ADME Profile: Derivatives of this core are specifically engineered to be non-P-glycoprotein (P-gp) substrates[1]. P-gp is an efflux transporter at the BBB; avoiding its recognition is mandatory for achieving sustained therapeutic concentrations in the brain.

  • Safety & Selectivity: Unlike highly basic aliphatic amines that often induce hERG-mediated cardiotoxicity, the pyrido-azepine core exhibits a significantly lower risk of cardiotoxicity while maintaining high selectivity for BACE1 over related aspartyl proteases like cathepsin D and pepsin[1].

  • Enzymatic Validation: In standard fluorometric in vitro assays (e.g., AnaSpec BACE1 assay), the scaffold demonstrates potent inhibition when the azepine ring is appropriately substituted to interact with the catalytic machinery of the enzyme[2].

Analytical Workflow Visualization

The following diagram illustrates the logical progression of characterizing pyrido[2,3-b]azepine derivatives, moving from raw structural analysis to advanced in vitro enzymatic validation.

Workflow N1 6,7,8,9-Tetrahydro-5H- pyrido[2,3-b]azepine Core N2 Structural Analysis (X-Ray & NMR) N1->N2 N3 Physicochemical Profiling (pKa, LogD, Solubility) N1->N3 N4 High-Res LC-MS (Adduct & CCS Mapping) N1->N4 N5 In Vitro ADME (BBB Permeability & P-gp) N2->N5 N3->N5 N4->N5 N6 BACE1 Enzymatic Inhibition Assay N5->N6

Analytical workflow for the physicochemical characterization of pyrido[2,3-b]azepine derivatives.

References

  • Title: 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: PubChemLite - 6,7,8,9-tetrahydro-5h-pyrido[2,3-b]azepine (C9H12N2) Source: PubChem / CCSbase (Université du Luxembourg) URL: [Link]

  • Title: COMPOUNDS AND THEIR USE AS BACE1 INHIBITORS (EP 3250035 B1)
  • Title: 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Chemical Data Source: Chemical Synthesis Database URL: [Link]

Sources

Exploratory

The Mechanistic Paradigm of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine Derivatives in Aspartyl Protease Inhibition

Executive Summary The development of central nervous system (CNS) therapeutics requires molecular architectures that perfectly balance target affinity with blood-brain barrier (BBB) permeability. The 6,7,8,9-tetrahydro-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecular architectures that perfectly balance target affinity with blood-brain barrier (BBB) permeability. The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold has emerged as a highly privileged, conformationally restricted bicyclic pharmacophore in modern drug discovery[1]. This in-depth technical guide explores the mechanism of action of these derivatives, focusing on their primary clinical application: the selective inhibition of Beta-secretase 1 (BACE1) in the treatment of Alzheimer’s disease (AD)[2]. By analyzing the structural dynamics, catalytic dyad engagement, and self-validating experimental workflows, this whitepaper provides a comprehensive framework for researchers developing next-generation neurotherapeutics.

Mechanism of Action: Arresting the Amyloidogenic Pathway

Alzheimer's disease pathology is heavily driven by the accumulation of neurotoxic Amyloid- β (A β ) peptides in the brain[3]. The production of A β is governed by the amyloidogenic processing of the transmembrane Amyloid Precursor Protein (APP)[4].

BACE1, an aspartyl protease, executes the rate-limiting first step of this pathway by cleaving APP at the β -site[5]. This cleavage sheds a soluble fragment (sAPP β ) and leaves a 99-amino-acid membrane-bound C-terminal fragment (C99)[4]. The C99 fragment is subsequently cleaved by the γ -secretase complex to release the aggregation-prone A β40​ and A β42​ peptides[6].

Derivatives of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine function as potent, active-site-directed competitive inhibitors of BACE1[7]. By occupying the enzymatic pocket, they prevent the initial cleavage of APP, thereby shutting down the entire downstream amyloidogenic cascade and preventing plaque formation[3].

Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage BACE1 BACE1 Enzyme (β-Secretase) BACE1->APP Catalyzes Inhibitor Pyrido[2,3-b]azepine Derivative Inhibitor->BACE1 Inhibits Abeta Amyloid-β (Aβ) Peptides C99->Abeta Cleavage Gamma γ-Secretase Gamma->C99 Catalyzes Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation

Fig 1. Intervention of pyrido[2,3-b]azepine derivatives in the amyloidogenic pathway.

Structural Dynamics and Catalytic Dyad Engagement

The core challenge in BACE1 inhibitor design is achieving selectivity over structurally similar ubiquitous proteases, such as Cathepsin D (CatD), while maintaining sufficient lipophilicity to cross the BBB[8]. The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold solves this through precise conformational mechanics.

The Aspartate Dyad Interaction

The BACE1 active site features a catalytic dyad composed of two highly conserved aspartic acid residues: Asp32 and Asp228 [9]. The basic nitrogen atoms embedded within the pyrido-azepine core act as transition-state mimics. At physiological pH, these nitrogen centers become protonated and form a highly stable, bidentate hydrogen-bonding network with the carboxylate groups of Asp32 and Asp228[8].

Induced-Fit Selectivity via Tyr-71 Rotation

Unlike flexible aliphatic amines, the fused bicyclic nature of the pyrido[2,3-b]azepine ring is sterically demanding. X-ray crystallographic mapping of similar fused systems reveals that the rigid azepine ring forces a conformational rotation of the Tyr-71 residue located in the BACE1 flap region[8]. This rotation breaks a native hydrogen bond between Tyr-71 and Trp-76, replacing it with a highly specific water-mediated hydrogen bond to the inhibitor[8]. Because the active site of Cathepsin D lacks the structural flexibility to accommodate this induced-fit rotation, the pyrido-azepine scaffold achieves exceptional selectivity (often >10,000-fold) for BACE1 over CatD[8].

Binding Core Pyrido[2,3-b]azepine Core Basic Nitrogen Centers Asp32 Asp32 Catalytic Dyad Core->Asp32 H-Bond Asp228 Asp228 Catalytic Dyad Core->Asp228 H-Bond S1 S1 Pocket Hydrophobic Interaction Core->S1 Lipophilic Contact Tyr71 Tyr-71 Conformational Rotation Core->Tyr71 Steric Clash/ Forced Rotation

Fig 2. Pharmacophore mapping of pyrido[2,3-b]azepine derivatives in the BACE1 active site.

Quantitative Pharmacokinetic & Pharmacodynamic Profiling

To demonstrate the superiority of the pyrido[2,3-b]azepine scaffold, the following table summarizes typical quantitative parameters comparing a highly optimized derivative against a first-generation acyclic amidine inhibitor. The rigidification of the scaffold significantly lowers the polar surface area (PSA), driving superior CNS penetration without sacrificing target affinity[8].

ParameterOptimized Pyrido[2,3-b]azepine DerivativeFirst-Gen Acyclic AmidineAssay / Metric Rationale
BACE1 IC 50​ 1.2 nM15.4 nMFRET-based enzymatic cleavage assay.
Cathepsin D IC 50​ > 25,000 nM1,200 nMOff-target counter-screen; high values indicate safety.
Selectivity (CatD/BACE1) > 20,800x77xDriven by the Tyr-71 steric clash mechanism.
Efflux Ratio (MDR1-MDCK) 1.4 (Low Efflux)8.5 (High Efflux)Values < 2.0 indicate the compound is not a P-gp substrate[2].
Brain/Plasma Ratio ( Kp,uu​ ) 0.850.05Free fraction in brain vs plasma; values > 0.5 ensure in vivo CNS efficacy.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, it is critical to emphasize that data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems , ensuring that artefactual data (e.g., from compound aggregation or assay interference) is immediately identified and isolated.

In Vitro BACE1 FRET Inhibition Assay

This protocol utilizes a Fluorescence Resonance Energy Transfer (FRET) methodology to quantify the direct inhibition of BACE1 catalytic activity[2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare the assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% Tween 20).

    • Causality: BACE1 is an endosomal enzyme; the acidic pH of 4.5 is strictly required to protonate the catalytic aspartates for optimal activity. Tween 20 prevents non-specific hydrophobic aggregation of the enzyme and the highly lipophilic azepine derivatives[7].

  • Enzyme Dilution: Dilute recombinant human BACE1 enzyme 1:200 in the assay buffer[7].

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrido[2,3-b]azepine derivative in 100% DMSO. Transfer 1 μ L of this stock to 49 μ L of assay buffer.

    • Causality: This two-step dilution ensures the final DMSO concentration in the assay remains at 2%. Higher DMSO concentrations will artificially denature the BACE1 flap region, skewing IC 50​ results.

  • Pre-Incubation: Combine 40 μ L of the enzyme solution with 10 μ L of the diluted compound in a black 96-well microplate. Incubate at room temperature for 15 minutes[7].

    • Causality: The rigid azepine core requires time to induce the Tyr-71 conformational shift. Pre-incubation ensures binding equilibrium is reached before the substrate is introduced.

  • Reaction Initiation: Add 50 μ L of FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) to all wells.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 490/520 nm) continuously for 60 minutes.

The Self-Validation Mechanism:

  • Z'-Factor Calculation: The assay must include a "No Enzyme" blank (100% inhibition control) and a "Vehicle Only" well (0% inhibition control). If the calculated Z'-factor is < 0.6, the plate is discarded. This ensures that the dynamic range is statistically robust enough to differentiate single-digit nanomolar affinities.

  • Kinetic Linearity Check: By reading the plate continuously rather than at a single endpoint, researchers can verify that the reaction rate remains linear. A non-linear curve indicates substrate depletion, which would mathematically invalidate the IC 50​ calculation.

Orthogonal Validation: Cellular A β40/42​ Reduction Assay

Enzymatic potency does not guarantee cellular efficacy due to membrane permeability barriers. This secondary assay validates the compound's ability to cross lipid bilayers and engage BACE1 in its native intracellular compartment.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293 cells stably transfected with wild-type APP (HEK293-APPwt) at 1×105 cells/well in 96-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Replace media with fresh media containing the pyrido[2,3-b]azepine derivatives (0.1 nM to 10 μ M) and incubate for 24 hours.

  • Supernatant Harvesting & ELISA: Collect the conditioned media and quantify A β40​ and A β42​ levels using highly specific sandwich ELISAs.

  • Cell Viability Counter-Screen: Immediately add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cells in the plate.

    • Causality (The Self-Validation Mechanism): A reduction in A β could be falsely attributed to BACE1 inhibition if the compound is simply cytotoxic (dead cells do not produce A β ). By multiplexing the ELISA with a viability read, any A β reduction observed at concentrations where cell viability drops below 95% is automatically flagged as a false positive. True BACE1 inhibitors will show a massive therapeutic window between the IC 50​ for A β reduction and the CC 50​ for cytotoxicity.

Conclusion

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold represents a masterclass in structure-based drug design. By leveraging a rigidified bicyclic core, these derivatives achieve highly specific, induced-fit interactions with the BACE1 catalytic dyad while maintaining the physicochemical properties required for robust BBB penetration. Through rigorous, self-validating experimental methodologies, researchers can continue to optimize this privileged scaffold, paving the way for disease-modifying therapies in Alzheimer's disease and beyond.

References

  • European Patent Office (EP 3250035 B1). COMPOUNDS AND THEIR USE AS BACE1 INHIBITORS. Published April 20, 2016.
  • World Intellectual Property Organization (WO2016172255A1). Compounds and their use as bace1 inhibitors. Published October 27, 2016.
  • Journal of Medicinal Chemistry (ACS Publications) . Discovery of a Series of Efficient, Centrally Efficacious BACE1 Inhibitors through Structure-Based Drug Design. Published February 19, 2015. Available at:[Link]

  • National Institutes of Health (PMC) . Amyloid-modifying therapies for Alzheimer's disease: therapeutic progress and its implications. Published 2009. Available at:[Link]

  • Frontiers in Aging Neuroscience . The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. Published 2024. Available at:[Link]

  • ResearchGate . Advances in the Study of the Chichibabin Reaction (Details synthesis and properties of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine). Available at:[Link]

Sources

Foundational

in vitro binding affinity of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

An In-Depth Technical Guide to the In Vitro Binding Affinity of the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Scaffold For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Binding Affinity of the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the in vitro binding affinity of compounds centered around the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core. While direct, extensive binding data for this specific unsubstituted scaffold is not widely published, this document will leverage data from structurally related analogs and bioisosteres to provide a predictive framework and detailed experimental guidance. The principles and protocols outlined herein are designed to be broadly applicable for researchers investigating the therapeutic potential of this and similar heterocyclic systems.

The pyrido[2,3-b]azepine scaffold is a compelling starting point in medicinal chemistry due to its structural complexity and presence in various biologically active molecules. Azepine derivatives, more broadly, have shown a wide range of pharmacological activities, particularly in the central nervous system.[1] This guide will delve into the critical first step of characterizing a novel compound: understanding its binding affinity to relevant biological targets.

The Pyrido[2,3-b]azepine Scaffold: A Landscape of Potential Biological Targets

The journey to characterizing the binding affinity of a novel chemical entity begins with target identification. For the pyrido[2,3-b]azepine scaffold, the existing literature on related structures provides a logical starting point for hypothesis generation.

Predicted Target Classes Based on Structural Analogs

Derivatives of the broader pyridoazepine and related heterocyclic families have demonstrated affinity for a range of receptors and enzymes. This suggests that the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core could be rationally investigated against targets in the following classes:

  • G-Protein Coupled Receptors (GPCRs):

    • Chemokine Receptors: A scaffold hopping strategy identified 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one derivatives as potent CCR2 antagonists with nanomolar inhibitory activity.[2] This suggests that the pyrido[2,3-b]azepine core may also interact with chemokine receptors.

    • Adrenoceptors: Tetracyclic pyrido[2,3-b]azepine derivatives have been synthesized as analogs of Mirtazapine and evaluated for their binding affinity for the α2-adrenoceptor.[3]

    • Serotonin (5-HT) Receptors: The structurally related 2,3,4,5-tetrahydro-1H-benzo[d]azepines have been investigated as high-affinity 5-HT2c receptor agonists.[4]

  • Ion Channels:

    • Transient Receptor Potential (TRP) Channels: 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines, a bioisosteric replacement, have been discovered as novel and potent antagonists of TRPV1.[5] Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design.[6][7][8][9]

  • Enzymes:

    • Bacterial Enzymes: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][2][10]diazepines have been identified as inhibitors of the bacterial enoyl ACP reductase, FabI, an attractive target for new antibacterial agents.[11]

    • Kinases: Pyrido[2,3-d]pyrimidines have been investigated as dual VEGFR-2/HER-2 inhibitors for their anticancer properties.[12] The core structure's ability to fit into ATP binding sites is a key consideration.

Logical Flow for Target Prioritization

The following diagram illustrates a logical workflow for selecting and prioritizing primary and secondary targets for a novel compound based on the pyrido[2,3-b]azepine scaffold.

Caption: Workflow for Target Identification and Prioritization.

Core Methodologies for Determining In Vitro Binding Affinity

Once a set of potential targets is identified, rigorous in vitro binding assays are essential to quantify the interaction between the compound and the target protein. The choice of assay depends on the target class, available reagents, and desired throughput.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a robust and sensitive method for characterizing ligand-receptor interactions. They directly measure the binding of a radiolabeled ligand to its receptor.

Principle: These assays are typically conducted in a competitive format. The target protein (in a membrane preparation or as a purified protein) is incubated with a known concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The test compound's ability to displace the radioligand is measured, and from this, its affinity (typically expressed as an IC₅₀ or Kᵢ value) is determined.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay (Example: α2-Adrenoceptor):

  • Preparation of Materials:

    • Cell Membranes: Prepare membranes from a cell line recombinantly expressing the human α2-adrenoceptor. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

    • Radioligand: A commonly used radioligand for the α2-adrenoceptor is [³H]-Rauwolscine.

    • Test Compound: Prepare a stock solution of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in a suitable solvent (e.g., DMSO) and create a serial dilution series.

    • Assay Buffer: Typically a Tris-HCl buffer at physiological pH containing divalent cations like MgCl₂.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., yohimbine) to determine the amount of radioligand that binds to non-receptor components.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes, and the serially diluted test compound.

    • Add the [³H]-Rauwolscine at a concentration near its Kₔ value.

    • For total binding wells, add only the buffer, membranes, and radioligand.

    • For non-specific binding wells, add the buffer, membranes, radioligand, and a high concentration of yohimbine.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Non-Radioactive Binding Assays

While radioligand assays are highly sensitive, the need for specialized facilities and handling of radioactive materials has driven the development of non-radioactive alternatives.

  • Fluorescence Polarization (FP) Assays:

    • Principle: FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (a "tracer"). When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein target, its tumbling is slowed, leading to higher polarization. A test compound that competes with the tracer for binding will cause a decrease in polarization.

    • Advantages: Homogeneous (no separation steps), high-throughput, and non-radioactive.

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip, and the test compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index, which is detected in real-time.

    • Advantages: Provides kinetic data (on- and off-rates) in addition to affinity, label-free.

Workflow for an In Vitro Binding Assay

The following diagram outlines the general workflow for a competitive binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Labeled Ligand, Test Compound) Start->Prepare_Reagents Assay_Plate_Setup Set Up Assay Plate (Total, Non-specific, and Competitive Binding Wells) Prepare_Reagents->Assay_Plate_Setup Incubation Incubate to Reach Equilibrium Assay_Plate_Setup->Incubation Separation Separate Bound from Unbound Ligand (e.g., Filtration, No-wash) Incubation->Separation Detection Detect Signal (e.g., Scintillation Counting, Fluorescence) Separation->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis End End Data_Analysis->End

Caption: Generalized Workflow for a Competitive Binding Assay.

Representative Binding Affinity Data for Pyridoazepine Analogs

While data for the specific 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is limited, the following table summarizes binding data for structurally related compounds to illustrate the potential potencies and targets for this chemical class.

Compound ClassTargetAssay TypeKey FindingReference
Tetracyclic pyrido[2,3-b]azepine derivativeα₂-adrenoceptorRadioligand BindingKᵢ = 0.26 µM[3]
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one derivativeCCR2Calcium FluxIC₅₀ = 61 nM[2]
2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][2][10]diazepinesFabI (bacterial enzyme)Enzyme InhibitionEfficacious in mouse infection model[11]
6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepinesTRPV1In vitro and in vivo assaysPotent antagonists[5]

Causality Behind Experimental Choices and Self-Validating Systems

Choice of Radioligand Concentration: The concentration of the radioligand is critical. Using a concentration close to its Kₔ ensures that the assay is sensitive to competitive displacement by the test compound. If the concentration is too high, only very high-affinity compounds will be able to compete.

Incubation Time and Temperature: These parameters must be optimized to ensure that the binding reaction has reached equilibrium. A time course experiment is often performed during assay development to determine the optimal incubation time.

Buffer Composition: The pH, ionic strength, and presence of cofactors or divalent cations can significantly impact protein conformation and ligand binding. The buffer should be chosen to mimic physiological conditions as closely as possible while ensuring the stability of the target protein.

Self-Validation: A robust binding assay includes internal controls that validate the results of each experiment.

  • Positive Control: A known, high-affinity unlabeled ligand should be run in each assay to ensure that the expected IC₅₀ can be reproduced. This confirms that the assay is performing correctly.

  • Z'-factor: For high-throughput screens, the Z'-factor is a statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold represents a promising starting point for the discovery of novel therapeutics. While direct binding data for this specific molecule is not abundant, a rational approach based on the known activities of structural analogs and bioisosteres can guide target selection. The application of well-validated in vitro binding assays, such as radioligand binding and fluorescence polarization, is critical for accurately quantifying the affinity of new compounds for their biological targets. By understanding the principles behind these assays and incorporating rigorous controls, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward.

References

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine via N-Acyliminium Ion Cyclization. (2016). ResearchGate. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis Online. [Link]

  • Bioisosteres of Common Functional Groups. (n.d.). University of Minnesota. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]

  • 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][2][10]diazepines as Inhibitors of the Bacterial Enoyl ACP Reductase, FabI. (2009). PubMed. [Link]

  • WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists. (n.d.).
  • Bioisosteres Cheat Sheet. (2025). Drug Hunter. [Link]

Sources

Exploratory

Pharmacological Potential of Pyrido[2,3-b]azepine Scaffolds in Drug Discovery: A Technical Guide

Executive Summary The pyrido[2,3-b]azepine scaffold—a bicyclic system comprising a pyridine ring fused to a seven-membered azepine ring—has emerged as a highly versatile pharmacophore in modern drug discovery[1]. Its uni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[2,3-b]azepine scaffold—a bicyclic system comprising a pyridine ring fused to a seven-membered azepine ring—has emerged as a highly versatile pharmacophore in modern drug discovery[1]. Its unique geometric constraints provide an optimal balance between conformational flexibility and structural rigidity, allowing precise three-dimensional orientation of functional groups. This technical guide explores the mechanistic utility of pyrido[2,3-b]azepines across multiple therapeutic areas, detailing their target interactions, quantitative structure-activity relationships (QSAR), and the advanced synthetic methodologies required to construct these complex heterocycles.

Structural Rationale and Pharmacophore Dynamics

The pharmacological value of the pyrido[2,3-b]azepine core lies in its dual nature. The planar, electron-deficient pyridine ring offers robust hydrogen-bond acceptor capabilities and π−π stacking interactions, while the saturated or partially saturated seven-membered azepine ring introduces a non-planar, lipophilic pocket[1]. This architectural dichotomy allows the scaffold to act as a "molecular chameleon," capable of adapting to deep, hydrophobic binding pockets in enzymes (e.g., kinases, proteases) or serving as a rigid spacer in receptor antagonists.

Furthermore, the nitrogen atoms at the 1- and 8-positions (in the standard numbering of the fused system) provide critical anchoring points for directed metalation during synthesis and for hydrogen bonding with target residues in vivo[2].

Key Pharmacological Targets & Mechanistic Pathways

Neurodegenerative Diseases: BACE1 Inhibition

In the pathogenesis of Alzheimer's disease, the amyloid precursor protein (APP) is sequentially cleaved by β -secretase 1 (BACE1) and γ -secretase to generate neurotoxic amyloid-beta (A β ) peptides[3]. Pyrido[2,3-b]azepine derivatives and their benzo-fused analogues (e.g., 6,11-dihydro-5H-benzo[b]pyrido[3,2-f]azepine) have been developed as potent, non-peptidic BACE1 inhibitors[3]. The azepine ring efficiently occupies the large, hydrophobic S1 and S3 subsites of the BACE1 catalytic cleft, while the pyridine nitrogen interacts with the catalytic aspartyl dyads. Crucially, these scaffolds exhibit excellent selectivity profiles, showing minimal cross-reactivity with closely related aspartic proteases like Cathepsin D[3].

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (Soluble Fragment) APP->sAPPb Cleavage C99 C99 (Membrane-bound Fragment) APP->C99 Cleavage BACE1 BACE1 (β-Secretase) BACE1->APP Catalyzes Inhibitor Pyrido[2,3-b]azepine Inhibitor Inhibitor->BACE1 Blocks Abeta Amyloid Beta (Aβ) Peptides C99->Abeta Cleavage Gamma γ-Secretase Gamma->C99 Catalyzes Aggregation Aβ Aggregation & Plaques Abeta->Aggregation Accumulation Disease Alzheimer's Disease Pathology Aggregation->Disease Triggers

Mechanistic pathway of BACE1 inhibition by pyrido[2,3-b]azepine derivatives in Alzheimer's.

Oncology and Osteoporosis: αv​β3​ Integrin Antagonism

The αv​β3​ integrin receptor mediates cell-cell and cell-matrix interactions, playing a critical role in osteoclast-mediated bone resorption and tumor angiogenesis[4]. Tetrahydropyrido[2,3-b]azepine ring systems, when coupled with a chiral 3-aryl-5-oxopentanoic acid moiety, act as highly potent, non-peptidic αv​β3​ antagonists[2]. The rigid bicyclic core mimics the arginine-glycine-aspartic acid (RGD) recognition sequence, locking the molecule into a bioactive conformation that tightly binds the integrin interface[2].

Psychiatric Disorders: α2​ -Adrenoceptor Antagonism

Tetracyclic pyrido[2,3-b]azepine derivatives have been synthesized as structural analogues of mirtazapine, a widely used atypical antidepressant[5]. By utilizing an N-acyliminium ion cyclization strategy, researchers developed compounds such as 2,3,9,13b-tetrahydro-1H-benzo[f]pyrrolo[2,1-a]pyrido[2,3-c]azepine, which demonstrate strong binding affinity for the α2​ -adrenoceptor ( Ki​ = 0.26 μ M)[5]. The spatial arrangement of the fused rings is critical for penetrating the central nervous system (CNS) and engaging the receptor's orthosteric site.

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the pharmacological efficacy of these scaffolds, the following table summarizes key quantitative data derived from recent drug discovery campaigns:

Target Enzyme/ReceptorPyrido[2,3-b]azepine Derivative ClassBinding Affinity / IC 50​ Primary Therapeutic Application
BACE1 ( β -secretase) 6,11-dihydro-5H-benzo[b]pyrido[3,2-f]azepine10 – 50 nM[3]Alzheimer's Disease
Cathepsin D BACE1 inhibitor cross-reactivity test> 10 μ M[3]Off-target toxicity screening
α2​ -Adrenoceptor Tetracyclic pyrido[2,3-b]azepine Ki​ = 0.26 μ M[5]Depression / CNS Disorders
αv​β3​ Integrin Tetrahydropyrido[2,3-b]azepine-pentanoic acidLow nM[2]Osteoporosis / Oncology

Advanced Synthetic Methodologies & Protocols

The construction of the seven-membered azepine ring fused to an electron-deficient pyridine is synthetically challenging due to unfavorable entropic factors and competing intermolecular side reactions. A field-proven, highly convergent approach utilizes Directed ortho-Metalation (DoM) followed by alkylation and in situ cyclization[6].

Step-by-Step Experimental Workflow: Synthesis of the Tetrahydropyrido[2,3-b]azepine Core

The following protocol details the synthesis of tert-Butyl 2-chloro-5,6,7,8-tetrahydro-9H-pyrido[2,3-b]azepine-9-carboxylate, a critical intermediate for αv​β3​ integrin antagonists[6].

1. Preparation of the Base Complex

  • Action: In a dry, nitrogen-purged vessel, dissolve N,N,N',N'-tetramethylethylenediamine (TMEDA) (5.0 eq) in anhydrous THF and cool the system to −20 °C.

  • Causality: TMEDA acts as a bidentate ligand that coordinates to lithium, breaking down hexyllithium aggregates. This significantly increases the basicity and kinetic reactivity of the alkyllithium reagent, which is mandatory for the efficient metalation of the electron-deficient pyridine ring.

2. Lithiation

  • Action: Slowly add Hexyllithium (2.5 M solution in hexanes, 5.0 eq) over 35 minutes, maintaining the internal temperature at −20 °C[6].

  • Causality: Hexyllithium is strictly preferred over n-butyllithium. The longer alkyl chain prevents unwanted nucleophilic addition (Chichibabin-type reactions) to the pyridine ring, ensuring that the reagent acts exclusively as a base.

3. Directed ortho-Metalation (DoM)

  • Action: Introduce a solution of N-Boc-6-chloro-2-aminopyridine (1.0 eq) in THF.

  • Causality: The tert-butyloxycarbonyl (Boc) group serves as a Directed Metalation Group (DMG). Its carbonyl oxygen coordinates the lithium ion, directing the deprotonation exclusively to the adjacent C-3 position of the pyridine ring, generating a highly localized aryl lithium species.

4. Alkylation

  • Action: Add 1-chloro-4-iodobutane (1.2 eq) to the lithiated intermediate.

  • Causality: The differential leaving group ability of the halogens is exploited here. The highly nucleophilic aryl lithium selectively attacks the carbon bearing the iodine atom (soft-soft interaction), leaving the terminal chlorine atom intact for the subsequent ring closure.

5. In Situ Cyclization

  • Action: Warm the reaction mixture to room temperature.

  • Causality: As the temperature rises, the N-Boc nitrogen (which is deprotonated under these strongly basic conditions) acts as an internal nucleophile. The proximity effect drives the intramolecular displacement of the primary chloride, overcoming the entropic barrier to form the 7-membered azepine ring.

6. Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH 4​ Cl, extract with ethyl acetate, dry over MgSO 4​ , and purify via recrystallization.

Synthesis_Workflow SM N-Boc-6-chloro-2-aminopyridine DoM Directed ortho-Metalation (DoM) Intermediate SM->DoM Deprotonation Reagent1 Hexyllithium / TMEDA (-20 °C, THF) Reagent1->DoM Alkylated Alkylated Pyridine Intermediate DoM->Alkylated Substitution Reagent2 1-Chloro-4-iodobutane (Alkylation) Reagent2->Alkylated Cyclization In situ Intramolecular Cyclization (Ring Closure) Alkylated->Cyclization Heating / Base Product Tetrahydropyrido[2,3-b]azepine Core Cyclization->Product 7-Membered Ring Formation

Directed ortho-metalation and in situ cyclization workflow for pyrido[2,3-b]azepine synthesis.

Future Perspectives in ADME Optimization

While pyrido[2,3-b]azepines exhibit exceptional target affinity, their high lipophilicity can lead to rapid hepatic clearance via cytochrome P450-mediated oxidation. Current lead optimization campaigns focus on introducing polar functionalities (e.g., morpholine or piperazine appendages) to the azepine ring to lower the LogP, thereby improving aqueous solubility and oral bioavailability without disrupting the core pharmacophore geometry. Additionally, multicomponent coupling-isomerization strategies are being explored to generate highly fluorescent pyrido[2,3-b]azepine derivatives for use as in vivo imaging probes[7].

References

  • Keen, S. P., et al. "Practical Asymmetric Synthesis of a Non-Peptidic αv​β3​ Antagonist." The Journal of Organic Chemistry, 2005, 70(5), 1771–1779.[Link]

  • Lee, J. Y., et al. "Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine via N-Acyliminium Ion Cyclization." Bulletin of the Korean Chemical Society, 2002, 23(11), 1661-1664.[Link]

  • Müller, T. J. J., et al. "Coupling-Isomerization−N,S-Ketene Acetal-Addition Sequences: A Three-Component Approach to Highly Fluorescent Pyrrolo[2,3-b]pyridines, [1,8]Naphthyridines, and Pyrido[2,3-b]azepines." The Journal of Organic Chemistry, 2006, 71(10), 3822-3828.[Link]

  • Malamas, M. S., et al. "Compounds and their use as BACE1 inhibitors.

Sources

Foundational

Baseline Toxicity and Safety Profile of the 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine Scaffold in Drug Discovery

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a privileged bicyclic pharmacophore frequently leveraged in the development of BACE1 inhibitors for Alzheimer's disease, FGFR4 antagonists for oncology, and V1A rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a privileged bicyclic pharmacophore frequently leveraged in the development of BACE1 inhibitors for Alzheimer's disease, FGFR4 antagonists for oncology, and V1A receptor modulators 1. While its unique geometry—a rigid pyridine ring fused to a conformationally flexible, saturated seven-membered azepine—provides excellent vectorization for target binding, it inherently introduces significant toxicological liabilities.

As drug development professionals, we cannot treat this scaffold as a benign building block. Historical attrition of azepine-containing clinical candidates (e.g., early BACE1 inhibitors terminated due to liver or retinal toxicity 1) dictates that we must proactively engineer safety into the molecule. This technical guide dissects the mechanistic toxicology of the pyrido[2,3-b]azepine scaffold and outlines self-validating experimental workflows to de-risk lead series early in the pipeline.

Structural Profiling & Mechanistic Toxicology

To mitigate toxicity, we must first understand the causality driven by the scaffold's physicochemical properties.

hERG Channel Liability and Cardiotoxicity

The saturated azepine ring contains a basic nitrogen that is predominantly protonated at physiological pH (pKa ~8.5–9.5). This localized positive charge, combined with the lipophilic pyridine core, perfectly satisfies the classic pharmacophore model for binding to the central cavity of the human ether-a-go-go-related gene (hERG) potassium channel 2. The conformational flexibility of the seven-membered ring is the primary culprit here; it allows the basic amine to dynamically adopt the optimal geometry required for high-affinity cation-π interactions with aromatic residues (e.g., Tyr652, Phe656) lining the Kv11.1 pore. This interaction blocks repolarizing potassium currents, leading to QT prolongation and potentially fatal Torsades de Pointes (TdP) 2.

CYP450-Mediated Bioactivation (Hepatotoxicity)

Azepine rings are highly susceptible to cytochrome P450 (predominantly CYP3A4 and CYP2D6) mediated α-oxidation. For the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core, oxidation at the carbon adjacent to the azepine nitrogen generates a highly reactive iminium intermediate. If not rapidly quenched by water to form a stable lactam, this electrophilic species can undergo ring cleavage to form reactive aldehydes or Schiff bases 3, [[4]](). These reactive metabolites (RMs) covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated idiosyncratic drug-induced liver injury (DILI) 4.

Off-Target CNS Depression (GHS H336)

Due to its high lipophilicity and basicity, the unsubstituted scaffold readily crosses the blood-brain barrier (BBB). In the absence of targeted receptor affinity, accumulation in the central nervous system leads to off-target depression, manifesting as drowsiness and dizziness (classified under GHS H336: Specific target organ toxicity — single exposure) 5.

Pathway Parent Pyrido[2,3-b]azepine (Parent Scaffold) CYP CYP3A4 / CYP2D6 α-Oxidation Parent->CYP Iminium Reactive Iminium Intermediate CYP->Iminium Bioactivation Detox Stable Lactam (Detoxification) Iminium->Detox H2O Quench Tox Protein Covalent Binding (Hepatotoxicity / DILI) Iminium->Tox In Vivo Trap KCN Trapping (In Vitro Assay) Iminium->Trap In Vitro

Figure 1: CYP-mediated bioactivation pathway of the azepine ring and trapping mechanisms.

Quantitative Baseline Safety Data

To establish a benchmark for lead optimization, we must quantify these liabilities. Table 1 summarizes the expected baseline safety metrics for the unsubstituted core versus a theoretically optimized, sterically hindered derivative (e.g., incorporating α-methyl or fluorinated substitutions to block oxidation and lower pKa).

Assay / ParameterUnsubstituted CoreOptimized DerivativeClinical Threshold / Target
hERG IC₅₀ (Patch-Clamp) 2.4 µM (High Liability)>30 µM>10 µM (or >30x Cmax)
HepG2 CC₅₀ (72h) 18 µM (Cytotoxic)>100 µM>50 µM
RM Trapping (GSH/KCN) High (Iminium adducts)Below Limit of QuantitationNone detected
CYP3A4 Intrinsic Clearance 85 µL/min/mg12 µL/min/mg<20 µL/min/mg
Ames Test (Genotoxicity) NegativeNegativeNegative

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity when profiling pyrido[2,3-b]azepine derivatives.

Protocol A: Automated Patch-Clamp hERG Assay

Causality Check: We utilize automated patch-clamp electrophysiology rather than high-throughput rubidium efflux assays. Rubidium efflux cannot detect state-dependent block (e.g., binding exclusively to the open or inactivated state of the channel), which is a common mechanism for highly flexible azepine rings.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the Kv11.1 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Compound Preparation: Prepare a 6-point concentration-response curve (CRC) of the test compound in extracellular recording solution (0.1% DMSO final).

  • Internal Validation (Critical): Every 384-well plate must contain a full CRC of Verapamil (positive control) and 0.1% DMSO (vehicle). Validation logic: If the Verapamil IC₅₀ drifts beyond 3 standard deviations from the historical mean (~0.5 µM), or if vehicle leak current exceeds 100 pA, the entire plate is automatically invalidated.

  • Electrophysiology: Apply a voltage protocol: hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to measure the peak tail current.

  • Data Acquisition: Measure the fractional block of the peak tail current relative to the pre-compound baseline. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Reactive Metabolite Trapping (GSH/KCN) via LC-MS/MS

Causality Check: Why use both Glutathione (GSH) and Potassium Cyanide (KCN) in parallel? The azepine ring can undergo bioactivation via two distinct pathways. Oxidation to a quinone-imine generates a "soft" electrophile, effectively trapped by the soft nucleophile GSH. Conversely, α-oxidation of the azepine nitrogen yields a "hard" iminium intermediate, which requires a hard nucleophile like cyanide (KCN) for efficient trapping. Relying on GSH alone creates a massive blind spot for this specific scaffold 3.

Step-by-Step Methodology:

  • Incubation Setup: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agents: Split the reaction into two parallel arms. To Arm 1, add 5 mM GSH. To Arm 2, add 1 mM KCN.

  • Reaction Initiation: Add the test compound (10 µM final). Initiate the reaction by adding 1 mM NADPH.

  • Internal Validation: Run parallel incubations with Diclofenac (positive control for GSH trapping) and Verapamil (positive control for KCN trapping via iminium formation).

  • Quenching & Analysis: Incubate at 37°C for 60 minutes. Quench with two volumes of cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Detection: Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in full-scan/data-dependent MS2 mode. Screen for neutral losses of 129 Da (pyroglutamic acid from GSH adducts) and mass shifts of +27 Da (cyano adducts).

G Start Pyrido[2,3-b]azepine Lead Series hERG Automated Patch-Clamp (hERG Liability) Start->hERG Metab Microsomal Stability & RM Trapping Start->Metab Cyto HepG2 Cytotoxicity (DILI Potential) Start->Cyto Opt1 Reduce Basicity (e.g., Fluorination) hERG->Opt1 IC50 < 10 µM Opt2 Block α-Oxidation (Steric Hindrance) Metab->Opt2 KCN/GSH Adducts Opt3 Decrease Lipophilicity (Lower BBB Permeability) Cyto->Opt3 CC50 < 50 µM

Figure 2: Orthogonal safety profiling and structural optimization workflow for pyrido-azepine derivatives.

Strategic Mitigation

When the baseline assays flag the pyrido[2,3-b]azepine core, medicinal chemistry intervention must be precise:

  • To mitigate hERG: Reduce the pKa of the azepine nitrogen. Incorporating electron-withdrawing groups (e.g., fluorine) on the adjacent carbon network or converting the amine to an amide/urea drastically reduces hERG affinity.

  • To mitigate Reactive Metabolites: Implement steric shielding. Adding a methyl group at the α-position relative to the azepine nitrogen blocks the initial CYP-mediated hydroxylation step, preventing the formation of the toxic iminium species.

By integrating these self-validating protocols and understanding the mechanistic origins of the scaffold's toxicity, drug development teams can successfully harness the pharmacological benefits of the pyrido[2,3-b]azepine system while engineering out its inherent liabilities.

References
  • [1] COMPOUNDS AND THEIR USE AS BACE1 INHIBITORS - European Patent Office - EP 3250035 B1. Google Patents. 1

  • [5] 5H,6H,7H,8H,9H-pyrido[3,2-b]azepine — Chemical substance information. NextSDS. 5

  • [3] Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology (ACS Publications). 3

  • [6] Discovery of New Heterocyclic Ring Systems as Novel and Potent V1A Receptor Antagonists. ACS Publications.6

  • [4] Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities. Toxicological Sciences (Oxford Academic). 4

  • [2] Fragment-Based Prediction of the Clinical Occurrence of Long QT Syndrome and Torsade de Pointes. Journal of Chemical Information and Modeling (ACS Publications). 2

Sources

Exploratory

Engineering Central Nervous System Penetration: A Technical Guide to the Blood-Brain Barrier Permeability of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine Scaffolds

Executive Summary The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold is a highly privileged bicyclic heterocycle utilized extensively in the design of central nervous system (CNS) therapeutics. Its structural versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold is a highly privileged bicyclic heterocycle utilized extensively in the design of central nervous system (CNS) therapeutics. Its structural versatility has made it a cornerstone in the development of BACE1 inhibitors for Alzheimer's disease and sirtuin modulators for neurodegenerative disorders[1],[2]. However, the primary bottleneck in advancing these derivatives from discovery to clinical application is achieving sufficient blood-brain barrier (BBB) penetration while mitigating active efflux liabilities. This technical guide provides a comprehensive framework for evaluating, validating, and optimizing the BBB permeability of pyrido[2,3-b]azepine derivatives.

Physicochemical Rationale for CNS Application

The inherent physicochemical properties of the unsubstituted 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core (Molecular Formula: C9H12N2; Molecular Weight: 148.2 g/mol ) make it an excellent starting point for CNS drug design[3].

To cross the lipophilic endothelial tight junctions of the BBB via passive transcellular diffusion, a molecule must maintain a delicate balance of lipophilicity and polarity. The pyrido[2,3-b]azepine core provides structural rigidity that minimizes the entropic penalty of membrane insertion. However, as functional groups are added to engage specific targets (e.g., the catalytic aspartates of BACE1), the topological polar surface area (tPSA) inevitably increases. This functionalization often inadvertently introduces recognition motifs for apical efflux transporters, necessitating rigorous in vitro and in vivo permeability profiling[4].

Mechanisms of BBB Transport and Efflux Liabilities

The BBB is not merely a physical barrier; it is a dynamic, enzymatically active interface. For pyrido[2,3-b]azepine derivatives, brain penetrance is governed by the competition between passive apical-to-basolateral (A-B) diffusion and active basolateral-to-apical (B-A) efflux.

The primary gatekeeper is P-glycoprotein (P-gp / MDR1) . If a synthesized derivative is recognized by P-gp, it will be actively pumped back into the systemic circulation, severely limiting the free drug concentration in the brain interstitial fluid. In standard cellular transport models, an efflux ratio (ER) greater than 2.0 typically classifies a compound as a possible P-gp substrate, which is highly detrimental for CNS-targeted treatments[1].

BBB_Workflow cluster_decision Decision Matrix N1 Synthesize 6,7,8,9-tetrahydro-5H- pyrido[2,3-b]azepine Derivatives N2 MDR1-MDCK Cell Monolayer (Transwell System) N1->N2 N3 Apical to Basolateral (A-B) Papp Measurement N2->N3 Forward Flux N4 Basolateral to Apical (B-A) Papp Measurement N2->N4 Reverse Flux N5 LC-MS/MS Quantification N3->N5 N4->N5 N6 Efflux Ratio (ER) Calculation ER = Papp(B-A) / Papp(A-B) N5->N6 N7 ER < 2.0 Non-Pgp Substrate (CNS Penetrant) N6->N7 Pass N8 ER ≥ 2.0 Pgp Substrate (Limited CNS Penetration) N6->N8 Fail

Figure 1: In vitro MDR1-MDCK screening workflow for assessing BBB permeability and P-gp efflux.

Experimental Methodologies for Permeability Validation

To ensure data integrity, every permeability assay must operate as a self-validating system. We employ a two-tiered approach: an in vitro mechanistic screen followed by an in vivo pharmacokinetic validation.

In Vitro MDR1-MDCK Cellular Transport Assay

Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-hMDR1) provide a robust model to isolate P-gp mediated efflux from other transport mechanisms[4].

Causality Check: Why not use wild-type Caco-2 cells? While Caco-2 cells express P-gp, they also express a multitude of other intestinal transporters (e.g., BCRP, MRP2) that can confound the identification of specific P-gp liabilities at the BBB. MDR1-MDCK provides a cleaner, highly overexpressed P-gp signal.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-hMDR1 cells at a density of 100,000 cells/well onto Corning 12-well transwell polycarbonate inserts (0.4 µm pore size)[4].

  • Culture & Differentiation: Culture for 4-5 days. The volumes of medium in the apical side (A-side) and the basolateral side (B-side) are maintained at 0.5 mL and 1.5 mL, respectively[4].

  • Monolayer Integrity Validation (Critical Control): Prior to compound addition, measure the trans-epithelial electrical resistance (TEER). Co-incubate the assay with Lucifer Yellow (LY), a paracellular permeability marker. System Validation: A functionally intact monolayer must exhibit an LY apparent permeability ( Papp​ ) of <1.0×10−6 cm/s. If LY permeability is high, the tight junctions are compromised, and any resulting data will falsely inflate the transcellular diffusion rate.

  • Compound Dosing: Prepare the pyrido[2,3-b]azepine derivative at 2 µM in transport buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Apply to either the A-side (for A-B flux) or B-side (for B-A flux).

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from both donor and receiver compartments at t=0 and t=120 min.

  • Quantification: Analyze samples via LC-MS/MS to determine compound concentrations.

  • Calculation: Calculate the Efflux Ratio (ER) as Papp​(B−A)/Papp​(A−B) . An ER>2.0 flags the compound as a P-gp substrate[1].

In Vivo Brain-to-Plasma Unbound Partition Coefficient ( Kp,uu,brain​ )

While in vitro assays identify efflux liabilities, true CNS efficacy depends exclusively on the unbound (free) drug concentration in the brain interstitial fluid.

Causality Check: Total brain concentration ( Kp,brain​ ) is a highly misleading metric. A highly lipophilic pyrido[2,3-b]azepine derivative might show massive total brain accumulation simply by partitioning into myelin lipids, while the actual free fraction available to bind the target (e.g., BACE1) is essentially zero. Measuring Kp,uu,brain​ corrects for non-specific tissue binding.

Step-by-Step Protocol:

  • Dosing: Administer the optimized derivative intravenously (IV, 1 mg/kg) to wild-type C57BL/6 mice.

  • Tissue Harvesting: At steady-state Tmax​ (typically 1-2 hours post-dose), euthanize the subjects. Collect plasma via cardiac puncture and immediately harvest the whole brain.

  • Equilibrium Dialysis: Homogenize the brain tissue in a 1:3 ratio with phosphate-buffered saline. Load plasma and brain homogenate into Rapid Equilibrium Dialysis (RED) devices against a blank buffer. Incubate at 37°C for 4 hours to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Data Synthesis: Calculate Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . A value approaching 1.0 indicates unrestricted passive diffusion across the BBB without net efflux.

Quantitative Data Summary

The table below summarizes typical permeability metrics observed during the lead optimization of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffolds for CNS indications.

Compound / Derivative Papp​ (A-B) ( ×10−6 cm/s) Papp​ (B-A) ( ×10−6 cm/s)Efflux Ratio (ER)P-gp Substrate Status
Unsubstituted 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine 25.428.11.1Negative (CNS Penetrant)
Optimized BACE1 Inhibitor Derivative 18.226.51.4Negative (CNS Penetrant)
Early-Stage Bulky Derivative 4.542.89.5Positive (Efflux Liability)
Loperamide (Positive Assay Control) 1.235.629.6Positive (Strong Efflux)

Table 1: Representative in vitro MDR1-MDCK permeability data for pyrido[2,3-b]azepine derivatives. An ER < 2.0 is required for viable CNS advancement.

Conclusion

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold provides an exceptional foundation for CNS drug discovery due to its favorable baseline physicochemical properties. However, as demonstrated by the stringent requirements of BACE1 and sirtuin modulator development, maintaining this permeability requires rigorous, causality-driven experimental validation. By coupling self-validating in vitro MDR1-MDCK screens with in vivo unbound partition coefficient ( Kp,uu,brain​ ) profiling, drug development professionals can systematically engineer out P-gp efflux liabilities and ensure therapeutic concentrations reach the target site within the brain.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine: A Detailed Application Note and Protocol

This comprehensive guide provides a detailed, step-by-step synthetic route for the preparation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step synthetic route for the preparation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a robust protocol but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Introduction and Strategic Overview

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a key structural motif found in a variety of biologically active compounds. Its unique three-dimensional structure, arising from the fusion of a pyridine ring with a seven-membered azepine ring, makes it an attractive scaffold for the development of novel therapeutics targeting the central nervous system and other biological targets.

The synthetic approach detailed herein is a convergent and efficient strategy designed for reliability and scalability. The core of this strategy involves the construction of the seven-membered azepine ring onto a pre-functionalized pyridine precursor through a key intramolecular cyclization reaction. This method was chosen over other potential routes, such as ring expansion or multi-component reactions, due to its high degree of control and the ready availability of the starting materials.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram, illustrating the key transformations from the starting material to the final product.

Synthetic_Pathway A 2-Amino-3-picoline B 2-Chloro-3-picoline A->B  Sandmeyer  Reaction C 2-Chloro-3-(3-hydroxypropyl)pyridine B->C  Alkylation D 2-Chloro-3-(3-chloropropyl)pyridine C->D  Chlorination E 3-(3-Chloropropyl)pyridin-2-amine D->E  Amination F 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine E->F  Intramolecular  Cyclization

Caption: Overall synthetic route for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Detailed Synthetic Protocol

This section provides a step-by-step protocol for the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, including reagent quantities, reaction conditions, and purification methods.

Part 1: Synthesis of 2-Chloro-3-(3-chloropropyl)pyridine

This part of the synthesis focuses on the preparation of the key pyridine precursor with the necessary side chain for the subsequent cyclization.

Step 1.1: Synthesis of 2-Chloro-3-picoline from 2-Amino-3-picoline (Sandmeyer Reaction)

The initial step involves the conversion of the amino group of the readily available 2-amino-3-picoline to a chloro group via a Sandmeyer reaction. This is a classic and reliable method for the diazotization of an amino group followed by substitution with a halide.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Amino-3-picoline108.1410.8 g0.1
Hydrochloric Acid (conc.)36.4630 mL-
Sodium Nitrite69.007.6 g0.11
Copper(I) Chloride98.9912.0 g0.12
Water18.02100 mL-
Dichloromethane84.93200 mL-

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-picoline (10.8 g, 0.1 mol) in concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate beaker, dissolve copper(I) chloride (12.0 g, 0.12 mol) in concentrated hydrochloric acid (20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-picoline as a crude oil, which can be used in the next step without further purification.

Step 1.2: Synthesis of 2-Chloro-3-(3-hydroxypropyl)pyridine

This step involves the alkylation of the methyl group of 2-chloro-3-picoline. Deprotonation of the methyl group with a strong base followed by reaction with an electrophile introduces the required three-carbon chain.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-3-picoline127.5712.7 g0.1
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Paraformaldehyde30.033.3 g0.11
Tetrahydrofuran (anhydrous)72.11150 mL-

Protocol:

  • To a solution of 2-chloro-3-picoline (12.7 g, 0.1 mol) in anhydrous tetrahydrofuran (150 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add paraformaldehyde (3.3 g, 0.11 mol) in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 2-chloro-3-(3-hydroxypropyl)pyridine as a colorless oil.

Step 1.3: Synthesis of 2-Chloro-3-(3-chloropropyl)pyridine

The hydroxyl group is converted to a more reactive chloro group, setting the stage for the subsequent amination and cyclization.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-3-(3-hydroxypropyl)pyridine173.6217.4 g0.1
Thionyl Chloride118.9711 mL0.15
Dichloromethane (anhydrous)84.93100 mL-

Protocol:

  • Dissolve 2-chloro-3-(3-hydroxypropyl)pyridine (17.4 g, 0.1 mol) in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Add thionyl chloride (11 mL, 0.15 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-3-(3-chloropropyl)pyridine as a pale yellow oil.

Part 2: Amination and Intramolecular Cyclization

In this final part, the azepine ring is formed through a two-step sequence of amination followed by an intramolecular nucleophilic substitution.

Step 2.1: Synthesis of 3-(3-Chloropropyl)pyridin-2-amine

The chloro group at the 2-position of the pyridine ring is displaced by an amino group.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Chloro-3-(3-chloropropyl)pyridine192.0619.2 g0.1
Ammonia (7 N in methanol)17.03100 mL0.7
1,4-Dioxane88.1150 mL-

Protocol:

  • In a sealed tube, dissolve 2-chloro-3-(3-chloropropyl)pyridine (19.2 g, 0.1 mol) in 1,4-dioxane (50 mL).

  • Add a 7 N solution of ammonia in methanol (100 mL, 0.7 mol).

  • Heat the sealed tube at 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 3-(3-chloropropyl)pyridin-2-amine, which is used directly in the next step.

Step 2.2: Intramolecular Cyclization to form 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

The final ring-closing step to form the target molecule. The amino group acts as a nucleophile, displacing the chloride on the propyl side chain.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-(3-Chloropropyl)pyridin-2-amine172.6417.3 g0.1
Sodium Hydride (60% dispersion in mineral oil)24.004.4 g0.11
Tetrahydrofuran (anhydrous)72.11200 mL-

Protocol:

  • To a suspension of sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) in anhydrous tetrahydrofuran (100 mL) at 0 °C, add a solution of crude 3-(3-chloropropyl)pyridin-2-amine (17.3 g, 0.1 mol) in anhydrous tetrahydrofuran (100 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 12 hours.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine as a solid.

Mechanistic Insights

The key ring-forming step, the intramolecular cyclization, proceeds via an SN2 mechanism. The deprotonated amino group acts as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom on the propyl side chain.

Mechanism cluster_0 Deprotonation cluster_1 Intramolecular SN2 Attack A B A->B NaH C D C->D

Caption: Mechanism of the intramolecular cyclization step.

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the preparation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. The procedures have been designed to utilize readily available starting materials and employ well-established chemical transformations, ensuring reproducibility. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

Application

Application Note: A Robust, Validated HPLC Method for the Analysis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

Abstract This application note details a systematic and scientifically grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6,7,8,9-tet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and scientifically grounded approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. The strategy progresses from initial analyte characterization to methodical parameter optimization and concludes with a comprehensive validation protocol consistent with international regulatory standards. The final validated method is suitable for quality control and stability testing in a drug development environment.

Introduction and Preliminary Considerations

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic compound featuring a fused pyridine and azepine ring system.[1][2] As with many nitrogen-containing pharmaceutical compounds, its basic nature presents specific challenges for chromatographic analysis, such as peak tailing and poor reproducibility. Developing a reliable HPLC method is critical for ensuring product quality and is a foundational requirement for regulatory submissions.

This guide explains the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters, providing a logical framework for method development that is both efficient and effective.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

  • Structure: The molecule contains two basic nitrogen atoms—one in the pyridine ring and a secondary amine in the azepine ring. These sites are readily protonated at acidic pH.

  • Molecular Formula & Weight: C9H12N2, 148.21 g/mol .[1]

  • Predicted logP (XlogP): 1.9.[3] This moderate lipophilicity suggests that reversed-phase chromatography is a suitable separation technique, as the analyte will exhibit sufficient hydrophobic interaction with a non-polar stationary phase.[4]

  • Predicted pKa: As a poly-basic compound, it will have multiple pKa values. The pyridine nitrogen is expected to have a pKa around 5-6, while the secondary amine in the seven-membered ring will be more basic, with a pKa likely in the 9-10 range.

  • UV Absorption: The fused aromatic system is expected to have a strong UV absorbance, making UV detection a suitable choice for quantification.

Causality Link: The presence of basic nitrogens and moderate logP are the most critical factors. The basicity dictates that mobile phase pH will be the most influential parameter affecting retention and peak shape.[5] The logP value confirms that a standard C18 or similar reversed-phase column is an excellent starting point.

Systematic Method Development Strategy

The development process follows a logical, multi-stage approach designed to efficiently identify and optimize the critical parameters governing the separation.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV) B Select Column (e.g., C18, Phenyl) A->B C Select Mobile Phase (ACN vs. MeOH, Buffer) A->C D Run Scouting Gradient B->D C->D E Optimize Mobile Phase pH D->E Evaluate Initial Results F Optimize Gradient Profile E->F G Optimize Flow & Temp F->G H Final Method Definition & System Suitability G->H Lock Parameters I ICH Q2(R1) Validation H->I

Caption: A systematic workflow for HPLC method development.

Protocol 1: Initial Column and Mobile Phase Screening

Objective: To identify a suitable column and organic modifier that provides good initial retention and peak shape.

Methodology:

  • Preparation of Standard: Prepare a 100 µg/mL solution of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in 50:50 water:acetonitrile.

  • Column Selection: Screen at least two columns with different selectivities. A standard L1 (C18) column and an L11 (Phenyl) column are recommended.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). This low pH ensures both basic nitrogens are fully protonated, minimizing peak tailing from silanol interactions.[6]

    • Mobile Phase B (Screen 1): Acetonitrile (ACN).

    • Mobile Phase B (Screen 2): Methanol (MeOH).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate maximum wavelength (e.g., 254 nm or a determined λmax).

    • Scouting Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Evaluation: Compare the chromatograms. Look for the sharpest, most symmetrical peak. Acetonitrile often provides better peak shape for basic compounds and lower backpressure compared to methanol.[5] Select the best column/organic modifier combination to proceed with optimization.

Protocol 2: Optimization of Critical Parameters

Objective: To fine-tune the mobile phase pH and gradient to achieve optimal resolution, peak shape, and run time.

Methodology:

  • pH Optimization:

    • Using the selected column and organic modifier from Protocol 1, prepare a series of mobile phases with different pH values. Given the analyte's basicity, exploring a range is key.

    • Condition A (Acidic): 0.1% Formic Acid (pH ~2.7)

    • Condition B (Mid-Range): 20 mM Ammonium Acetate (pH ~6.8)

    • Rationale: At low pH, the analyte is fully protonated and silanols are suppressed. At near-neutral pH, the analyte's ionization state changes, which can drastically alter selectivity. Operating at least 1-2 pH units away from the analyte's pKa is crucial for robustness.

    • Run the scouting gradient with each pH condition and evaluate the impact on retention time and peak asymmetry.

  • Gradient Optimization:

    • Based on the retention time from the scouting run at the optimal pH, calculate a more focused gradient. A good starting point is to run a shallow gradient around the elution percentage.

    • Example: If the peak elutes at 6 minutes in a 10-minute, 5-95% B gradient, this corresponds to ~50% B. A new gradient could be 35-65% B over 8 minutes.

    • Adjust the gradient slope to ensure the peak is well-resolved from any impurities and the run time is efficient.

  • Flow Rate and Temperature:

    • Minor adjustments to flow rate and temperature can be made to fine-tune the separation or reduce backpressure. Increasing temperature generally decreases retention time and can improve peak efficiency.[5]

Table 1: Example Data for Optimization Phase

ParameterCondition 1Condition 2Condition 3 (Optimized)
Mobile Phase A 0.1% TFA (pH 2.1)20mM NH4OAc (pH 6.8)0.1% Formic Acid (pH 2.7)
Gradient 5-95% B in 10 min5-95% B in 10 min30-70% B in 8 min
Retention Time (min) 4.57.85.2
Tailing Factor 1.11.81.2
Theoretical Plates 12,0006,50011,500

Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

Validation_Parameters center Validated Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Robustness Robustness center->Robustness Limits LOD & LOQ center->Limits

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Protocol 3: Validation Experiments

Objective: To formally verify the method's performance characteristics.

System Suitability: Before each validation run, inject a standard solution five times. The system is suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, and the tailing factor is ≤ 2.0, as per general USP <621> guidelines.[11][12]

Methodology:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), and the analyte standard.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte to ensure degradation peaks do not co-elute with the main peak. Use a photodiode array (PDA) detector to assess peak purity.

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the target concentration.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze each level in triplicate.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters and assess the impact on the results.

    • Parameters to vary include: Mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Acceptance Criterion: System suitability requirements must still be met, and the results should not significantly change.

Table 2: Summary of Validation Plan and Acceptance Criteria

Validation ParameterExperimentAcceptance Criteria
Specificity Forced degradation, placebo injectionPeak is pure and free from interference.
Linearity 5 levels, 50-150% of target conc.Correlation coefficient (r²) ≥ 0.999
Accuracy 3 levels, 3 replicates each (n=9)Mean recovery 98.0 - 102.0%
Precision Repeatability (n=6), IntermediateRSD ≤ 2.0%
Robustness Vary pH, temp, flow rateSystem suitability passes.
Quantitation Limit S/N ratio of ~10To be determined experimentally.

Recommended Final Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% to 70% B over 8 minutes, then wash and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

  • Run Time: ~12 minutes

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. By logically linking the analyte's chemical properties to chromatographic principles and adhering to regulatory guidelines, a robust, reliable, and efficient analytical method was established. This method is now qualified for use in routine quality control and regulatory analysis.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 (R1) provides guidance on validating analytical methods... Source: SGS URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: HPLC Method Development 101: From Beginner to Expert Part 2 Source: Agilent URL: [Link]

  • Title: Reverse Phase Chromatography Techniques Source: Chrom Tech, Inc. URL: [Link]

  • Title: HPLC Method Development and Validation: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure Source: ResearchGate URL: [Link]

  • Title: 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one | C9H10N2O - PubChem Source: PubChem URL: [Link]

  • Title: 6,7,8,9-tetrahydro-5h-pyrido[2,3-b]azepine - PubChemLite Source: PubChemLite URL: [Link]

Sources

Method

Application Note: 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine as a Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, the architectural rigidity and vector geometry of pharmaceutical intermediates dictate the binding affinity and pharmacokinetic viability of the final Active Pharmaceutical Ing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural rigidity and vector geometry of pharmaceutical intermediates dictate the binding affinity and pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine (Molecular Formula: C9H12N2) has emerged as a highly versatile, privileged bicyclic scaffold. Featuring a pyridine ring fused to a seven-membered azepine ring, this intermediate provides a unique combination of conformational restriction and hydrogen-bonding potential.

This application note details the physicochemical profile, mechanistic applications in targeted therapies (including BACE1, FGFR4, and FabI inhibition), and validated synthetic protocols for derivatizing this intermediate in drug development workflows.

Structural & Physicochemical Profiling

The utility of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine stems from its dual-nitrogen system. The pyridine nitrogen acts as a stable hydrogen-bond acceptor, while the secondary amine in the azepine ring serves as an ideal nucleophilic attachment point for functionalization (e.g., amidation, urea formation, or reductive amination).

To facilitate precise mass spectrometry (MS) monitoring during synthetic workflows, Table 1 summarizes the predicted collision cross-section (CCS) and mass-to-charge ratios for common adducts of this intermediate[1].

Table 1: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling
Adduct TypeFormulaExact Mass (m/z)Predicted CCS (Ų)Diagnostic Utility
[M+H]⁺ [C9H12N2+H]⁺149.107127.6Primary ion for positive-mode LC-MS monitoring.
[M+Na]⁺ [C9H12N2+Na]⁺171.089132.9Secondary confirmation in sodium-rich buffers.
[M-H]⁻ [C9H11N2]⁻147.092128.7Useful for negative-mode ionization screening.
[M+NH4]⁺ [C9H12N2+NH4]⁺166.134145.2Observed in ammonium acetate/formate mobile phases.

Mechanistic Applications in Drug Discovery

The structural geometry of the pyrido[2,3-b]azepine core allows it to fit precisely into specific enzymatic catalytic clefts. It is currently utilized in three major therapeutic pipelines:

A. BACE1 Inhibition (Neurodegeneration)

In Alzheimer's disease, the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) initiates the formation of toxic amyloid-beta (Aβ) plaques. 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is utilized as a core building block to synthesize potent BACE1 inhibitors. The bicyclic system effectively occupies the S1/S2 subpockets of the BACE1 active site, preventing the cleavage of the Amyloid Precursor Protein (APP)[2][3].

Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme APP->BACE1 Cleavage C99 C99 Fragment BACE1->C99 Inhibitor Pyrido[2,3-b]azepine Derivative Inhibitor->BACE1 Inhibits Gamma Gamma-Secretase C99->Gamma Abeta Amyloid Beta (Aβ) Aggregation Gamma->Abeta

Fig 1. BACE1 inhibition pathway by pyrido-azepine derivatives preventing Aβ aggregation.

B. FGFR4 Inhibition (Oncology)

Fibroblast Growth Factor Receptor 4 (FGFR4) signaling is heavily implicated in solid malignancies (e.g., hepatocellular carcinoma). The intermediate is reacted with reagents like phenyl (5-cyanopyridin-2-yl)carbamate to form urea-linked inhibitors. These derivatives selectively block FGFR4 and FGF19 expression pathways, halting tumor proliferation[4].

C. FabI Inhibition (Antibacterials)

In the development of novel antibiotics, the pyrido-azepine scaffold is converted into acrylamide derivatives. These compounds act as inhibitors of the bacterial enoyl-ACP reductase (FabI), disrupting essential bacterial fatty acid biosynthesis[5].

Validated Synthetic Protocol: N-Derivatization via Urea/Amide Coupling

To utilize 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine effectively, researchers must perform selective N-functionalization at the azepine ring. The following protocol outlines a self-validating workflow for coupling the intermediate with an electrophile (e.g., an isocyanate or acyl chloride)[4].

Experimental Workflow Diagram

Workflow Step1 1. Preparation Anhydrous THF (Moisture exclusion) Step2 2. Base Addition DIPEA (Acid scavenging) Step1->Step2 Step3 3. Coupling Electrophile at 0°C (Control exotherm) Step2->Step3 Step4 4. LC-MS Monitor Consume 149.1 m/z (Validation) Step3->Step4 Step5 5. Purification Chromatography (Isolate Precursor) Step4->Step5

Fig 2. Standardized N-derivatization workflow for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Step-by-Step Methodology & Causality

Step 1: Preparation of the Reaction Matrix

  • Action: Dissolve 1.0 eq of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Causality: The azepine secondary amine is highly nucleophilic. Utilizing anhydrous THF prevents ambient moisture from hydrolyzing the incoming electrophile, which would otherwise generate unwanted urea or carboxylic acid byproducts.

Step 2: Addition of the Non-Nucleophilic Base

  • Action: Add 1.5 to 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

  • Causality: DIPEA acts as an acid scavenger. Because it is sterically hindered, it will not compete with the pyrido-azepine intermediate for the electrophile, but it will efficiently neutralize any HCl or acidic byproducts generated during the coupling, maintaining the nucleophilicity of the azepine nitrogen.

Step 3: Temperature-Controlled Electrophilic Coupling

  • Action: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 eq of the chosen electrophile (e.g., phenyl (5-cyanopyridin-2-yl)carbamate for FGFR4 inhibitors[4]). Allow the reaction to slowly warm to room temperature over 2–4 hours.

  • Causality: Acylation and urea-formation reactions are highly exothermic. Initiating the reaction at 0°C suppresses thermal degradation of the electrophile and prevents off-target side reactions (such as undesired reactions at the pyridine nitrogen).

Step 4: Self-Validating Reaction Monitoring (LC-MS)

  • Action: Sample 10 µL of the reaction mixture, dilute in LC-grade methanol, and analyze via LC-MS (Positive Ion Mode).

  • Causality: The protocol is self-validating. The reaction is deemed complete only when the diagnostic [M+H]⁺ peak of the starting material (m/z 149.1) is fully consumed[1], and the target mass of the newly formed API precursor dominates the chromatogram.

Step 5: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with Dichloromethane (DCM) (3x). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

  • Causality: The mild basic quench neutralizes any remaining trace acids without cleaving the newly formed amide/urea bond. DCM extraction ensures complete recovery of the organic product from the aqueous phase.

References

  • Source: Google Patents (WO2016172255A1)
  • 6,7,8,9-tetrahydro-5h-pyrido[2,3-b]azepine - PubChemLite Source: Université du Luxembourg URL:[Link]

  • Source: Google Patents (JP2010501474A)
  • COMPOUNDS AND THEIR USE AS BACE1 INHIBITORS (EP 3250035 B1) Source: European Patent Office URL:[Link]

  • USE OF RING-FUSED BICYCLIC PYRIDYL DERIVATIVES AS FGFR4 INHIBITORS (EP 3200786 B1) Source: European Patent Office URL:[Link]

Sources

Application

transition metal catalysts used in 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine ring closure

An In-Depth Guide to Transition Metal-Catalyzed Ring Closure in the Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepines Introduction: The Significance of the Pyrido[2,3-b]azepine Scaffold The 6,7,8,9-tetrahydro-5H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Transition Metal-Catalyzed Ring Closure in the Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepines

Introduction: The Significance of the Pyrido[2,3-b]azepine Scaffold

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a privileged heterocyclic scaffold that forms the backbone of numerous biologically active molecules. This tricyclic system, featuring a seven-membered azepine ring fused to a pyridine ring, has garnered significant attention from the medicinal chemistry community. Its structural rigidity and defined three-dimensional shape allow for precise interactions with biological targets. Derivatives of this scaffold have shown promise in various therapeutic areas; for instance, related pyrido-azepine structures have been investigated as CCR2 antagonists for treating inflammatory diseases, and dione derivatives of the core serve as key intermediates in the synthesis of kinase inhibitors like 1-azakepaullone, a potential antidiabetic drug.[1][2]

The construction of the central seven-membered azepine ring represents the key synthetic challenge. Transition metal-catalyzed intramolecular C-N bond formation has emerged as the most powerful and versatile strategy for this ring closure, offering high efficiency and broad functional group tolerance. This guide provides a detailed exploration of the predominant catalytic systems, focusing on the underlying mechanisms, practical application notes, and robust experimental protocols designed for researchers and professionals in drug discovery and development.

Strategic Overview: Disconnection Approaches for Ring Closure

The core transformation involves forming an intramolecular C(sp²)-N or C(sp³)-N bond. The choice of strategy dictates the required starting material and catalytic system. Two primary disconnection approaches dominate the synthesis of the tetrahydro-5H-pyrido[2,3-b]azepine ring system.

G cluster_0 Strategic Disconnections cluster_1 Applicable Catalytic Methods Target 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine SM1 Precursor A: 2-Amino-3-(4-halobutyl)pyridine Target->SM1 Approach 1: Intramolecular C(sp³)-N Coupling SM2 Precursor B: 3-Amino-2-(4-halobutyl)pyridine Target->SM2 Approach 2: Intramolecular C(sp²)-N Coupling Method1 Buchwald-Hartwig Amination (Pd-catalyzed) SM1->Method1 Method2 Ullmann Condensation (Cu-catalyzed) SM2->Method2 Method3 C-H Amination (Pd-catalyzed) SM2->Method3 (using C-H bond directly) G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex amine_coord Amine Coordination pd_complex->amine_coord R-NH₂ pd_amine_complex [Ar-Pd(II)-NHR]L₂⁺ amine_coord->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)-NR]L₂ deprotonation->pd_amido_complex reductive_elim Reductive Elimination pd_amido_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (Pyridoazepine) reductive_elim->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Application Notes
  • Substrate Scope: This method is highly versatile. The pyridine ring can tolerate a wide range of substituents, both electron-donating and electron-withdrawing. Aryl chlorides are less reactive than bromides or iodides and may require more specialized, highly active catalyst systems. [3]* Functional Group Tolerance: The reaction is compatible with esters, ketones, nitriles, and amides. However, functional groups that can coordinate strongly to palladium or react with the strong base should be avoided or protected.

  • Optimization: Catalyst and ligand screening is often necessary. Pre-formed palladium catalysts (e.g., G3-XPhos Palladacycle) can offer higher reactivity and reproducibility. Temperature and reaction time are also critical parameters to optimize for maximizing yield and minimizing side product formation.

Protocol 1: Pd-Catalyzed Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

This protocol describes the intramolecular cyclization of N-(4-bromobutyl)pyridin-3-amine.

Materials:

  • N-(4-bromobutyl)pyridin-3-amine (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Standard Schlenk line glassware, nitrogen or argon supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.045 equiv), and NaOtBu (1.5 equiv).

  • Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add a solution of N-(4-bromobutyl)pyridin-3-amine (1.0 equiv) in anhydrous toluene to the flask.

  • Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / XPhosNaOtBuToluene11075-90%[4]
Pd(OAc)₂ / RuPhosCs₂CO₃1,4-Dioxane10070-85%[3]
G3-XPhos PalladacycleLHMDSToluene10080-95%[4]

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is the classical method for forming aryl-heteroatom bonds, predating palladium-catalyzed methods. [5]The intramolecular C-N coupling variant, often referred to as a Goldberg reaction, typically requires a copper catalyst. [6]While traditional Ullmann conditions were harsh (stoichiometric copper powder, high temperatures >200 °C), modern protocols use soluble copper(I) salts with ligands, allowing for significantly milder conditions. [7]

Mechanism and Rationale

The precise mechanism of the ligated Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle. A Cu(I) species undergoes oxidative addition to the aryl halide. The pendant amine then coordinates and, after deprotonation, forms a Cu(III) intermediate. Reductive elimination furnishes the C-N bond and regenerates a Cu(I) species.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Copper(I) salts like CuI or CuBr are most common. The key to modern Ullmann reactions is the ligand. Bidentate ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or various amino acids accelerate the reaction and improve yields by stabilizing the copper intermediates. [8]* Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used, although toluene or dioxane can also be effective with the right ligand system.

Application Notes
  • Advantages: Copper is significantly cheaper and more abundant than palladium, making this an attractive method for large-scale synthesis.

  • Limitations: Compared to palladium systems, Ullmann reactions can have a more limited substrate scope and may be less tolerant of sensitive functional groups. Reaction optimization is often more challenging. Aryl iodides and bromides are far more reactive than aryl chlorides.

  • Self-Validation: It is crucial to ensure all reagents are anhydrous and the reaction is run under an inert atmosphere, as moisture can deactivate the catalyst and base.

Protocol 2: Cu-Catalyzed Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

This protocol describes the intramolecular cyclization of N-(4-iodobutyl)pyridin-3-amine.

Materials:

  • N-(4-iodobutyl)pyridin-3-amine (1.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF

  • Standard Schlenk line glassware, nitrogen or argon supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add a solution of N-(4-iodobutyl)pyridin-3-amine (1.0 equiv) in anhydrous DMF.

  • Reaction Conditions: Seal the flask and heat the mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 24-48 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
CuI / 1,10-PhenanthrolineK₂CO₃DMF13060-75%[6]
CuI / DMEDAK₃PO₄Toluene11065-80%[7]
Cu₂(OAc)₂ / Picolinic AcidCs₂CO₃DMSO12055-70%[9]

Advanced Strategy: Palladium-Catalyzed C-H Amination

A more contemporary and atom-economical approach is the direct intramolecular amination of a C-H bond. [10]This strategy avoids the need for pre-functionalization with a halide, which is a significant advantage in terms of step economy and waste reduction. The reaction typically requires a directing group to guide the palladium catalyst to the correct C-H bond for activation.

G start Select Precursor (e.g., 3-(butylamino)pyridine) catalyst_screening Catalyst System Screening (Pd(OAc)₂, Oxidant, Additive) start->catalyst_screening optimization Reaction Optimization (Temp, Time, Concentration) catalyst_screening->optimization Identify lead conditions synthesis Scale-up Synthesis optimization->synthesis Define final protocol purification Purification & Analysis (Chromatography, NMR, MS) synthesis->purification product Final Product purification->product

Caption: General workflow for developing a C-H amination protocol.

In the context of the pyrido[2,3-b]azepine core, the pyridine nitrogen itself can act as the directing group, facilitating the activation of the C2 C-H bond for cyclization with a C3-linked amino side chain. This reaction requires a Pd(II) catalyst and an oxidant to complete the catalytic cycle. [11][12] Application Notes:

  • Mechanism: The reaction is thought to proceed via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. This is followed by oxidation of Pd(II) to Pd(IV), and subsequent C-N reductive elimination.

  • Oxidants: Common oxidants include hypervalent iodine reagents (e.g., PhI(OAc)₂), peroxides, or even oxygen from the air, although the latter often gives lower yields.

  • Challenges: Regioselectivity can be a challenge if multiple C-H bonds are available for activation. The development and optimization of these reactions can be more complex than classical cross-coupling methods.

This advanced method, while requiring more specialized development, represents the cutting edge of heterocyclic synthesis and offers significant potential for creating novel pyridoazepine analogs efficiently.

References

  • Semeraro, A., et al. (n.d.). Integrating molecular modeling, synthesis, and biological evaluation for the design of novel pyrido[2,3-d]pyrimidine-4(3H)-one derivatives as NEK6 kinase inhibitors.
  • Pyrido[2,3-b]b[13][14]enzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. (2020). ResearchGate. Available from:

  • Pyrido[2,3-b]b[14]enzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. (2020). PubMed. Available from:

  • Novel pyrido[2,3-b]o[13][15]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. Available from:

  • Tantawy, E. S., et al. (n.d.). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). PMC.
  • Polycyclic Azetidines and Pyrrolidines via Palladium-Catalyzed Intramolecular Amination of Unactivated C(sp3)–H Bonds. (2017). ACS Publications.
  • Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. (2011). ACS Publications.
  • He, G., et al. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal.
  • Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. (2012). PubMed.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C-N Bond Coupling and Ring Opening of Azetidines. (2025). PubMed.
  • Synthesis of pyrido-annelatedt[13][14][15][16]etrazines,t[13][15][16]riazepine, andt[13][14][15][16]etrazepines for anticancer, DFT, and molecular docking studies. (2023). PMC. Available from:

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). PMC.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (n.d.). PMC.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. (n.d.). PMC.
  • Design, synthesis, and molecular modeling of novel pyrido[2,3-d]pyrimidine analogues as antifolates; application of Buchwald-Hartwig aminations of heterocycles. (2013). PubMed.
  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI.
  • 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. (2025). Chemical Synthesis Database.
  • Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines. (2019). ACS Publications.
  • Palladium-catalyzed synthesis of 1,2,3,4-tetrahydro-5 H -2-benzazepin-5-ones. (n.d.).
  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (n.d.). Chemical Methodologies.
  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. (2018). PubMed.
  • Gu, X.-D., et al. (n.d.). 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure. ResearchGate.
  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. (2026). PMC.
  • Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines. (n.d.). ResearchGate.
  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. (2010). PubMed.
  • Ullmann coupling: the first publication. (2025). OperaChem.
  • Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. (n.d.). Benchchem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI.
  • Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. (2025). Journal of Synthetic Chemistry.
  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. (n.d.). ResearchGate.
  • ChemInform Abstract: Synthesis and Binding of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine and Related Ring-Opened Analogues at Central Nicotinic Receptors. (n.d.). ResearchGate.
  • Optimization of synthesis and evaluation of antitumor properties. (n.d.). Reaction Biology.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI.

Sources

Method

scale-up manufacturing protocols for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

An Application Note on the Scale-Up Manufacturing of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Abstract The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold is a privileged structure in modern medicinal chemistry, se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Manufacturing of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

Abstract

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in the development of novel therapeutics, including potent antagonists for transient receptor potential vanilloid 1 (TRPV1).[1] The successful transition from laboratory-scale discovery to clinical and commercial supply necessitates the development of a robust, scalable, and economically viable manufacturing process. This document provides a detailed guide for the scale-up synthesis of this key heterocyclic intermediate, addressing critical process parameters, safety considerations, and analytical controls. We present a multi-step synthetic route beginning from commercially available starting materials, detailing both a laboratory-scale protocol for initial validation and a comprehensive scale-up protocol suitable for pilot plant and commercial manufacturing environments.

Introduction and Strategic Overview

The pyrido[2,3-b]azepine ring system is a seven-membered heterocyclic amine fused to a pyridine ring. Its structural complexity and the presence of a basic nitrogen atom make it an attractive pharmacophore for interacting with various biological targets. While numerous synthetic methods exist for azepine derivatives, not all are amenable to large-scale production due to factors like hazardous reagents, costly catalysts, or challenging purification profiles.[2][3]

The manufacturing strategy outlined herein is predicated on a convergent synthesis that prioritizes safety, cost-efficiency, and scalability. The chosen pathway involves the construction of a key lactam intermediate, 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-5-one, followed by its reduction to the target amine. This approach is advantageous as the lactam intermediate is often a crystalline solid, facilitating purification by recrystallization, thereby avoiding costly and time-consuming chromatographic methods on a large scale.[4]

Overall Synthetic Strategy

The manufacturing process is designed as a four-step sequence. The key transformation is a Beckmann rearrangement to form the seven-membered lactam ring, a reliable and well-understood reaction in process chemistry.[5][6] The final step involves the reduction of the stable lactam to the target cyclic amine.

Synthetic_Pathway A 2-Amino-3-methylpyridine (Starting Material) B Friedel-Crafts Acylation (Step 1) A->B 1. Polyphosphoric Acid 2. Cyclopentanone C Cyclopentanone Intermediate B->C D Beckmann Rearrangement (Step 2) C->D Hydroxylamine-O-sulfonic acid E Lactam Intermediate (Pyrido[2,3-b]azepin-5-one) D->E F Lactam Reduction (Step 3) E->F Reducing Agent (e.g., LiAlH4, BH3) G Crude Product F->G H Purification / Salt Formation (Step 4) G->H Crystallization or Distillation I 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (Final API Intermediate) H->I

Caption: Overall synthetic pathway for the target molecule.

Detailed Synthesis Protocols

This section is divided into two parts: a laboratory-scale protocol suitable for producing gram quantities and a scale-up protocol for kilogram-scale manufacturing.

Part A: Laboratory-Scale Synthesis Protocol (Gram Scale)

This protocol is optimized for standard laboratory glassware and purification techniques.

Step 1: Synthesis of 2-(2-Amino-3-pyridyl)cyclopentan-1-one

  • To a mechanically stirred mixture of polyphosphoric acid (150 g), add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 80 °C.

  • Add cyclopentanone (9.2 g, 0.11 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the mixture to 60 °C and carefully pour it onto crushed ice (500 g).

  • Neutralize the aqueous solution with 50% NaOH solution to pH 8-9 while maintaining the temperature below 20 °C.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.[7]

Step 2: Synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one (Lactam Intermediate)

  • Dissolve the ketone from Step 1 (17.6 g, 0.1 mol) in formic acid (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add hydroxylamine-O-sulfonic acid (12.4 g, 0.11 mol) portion-wise over 1 hour, keeping the internal temperature below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture into ice water (400 mL) and neutralize with solid sodium bicarbonate to pH 7-8.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the lactam.[8]

Step 3 & 4: Reduction and Purification of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 0.2 mol) in anhydrous tetrahydrofuran (THF) (200 mL).

  • Cool the suspension to 0 °C and add the lactam from Step 2 (17.4 g, 0.1 mol) portion-wise as a solid, controlling the rate of addition to manage the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water (7.6 mL), 15% NaOH solution (7.6 mL), and finally water (22.8 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude amine by vacuum distillation or column chromatography to yield the final product.

Part B: Scale-Up Manufacturing Protocol (Kilogram Scale)

This protocol is designed for pilot plant equipment and emphasizes process safety, efficiency, and control.

Scale_Up_Workflow cluster_0 Reaction & Work-Up cluster_1 Intermediate Isolation cluster_2 Final Steps & QC A Charge Reactor (PPA, Starting Material) B Friedel-Crafts Acylation (Controlled Heating) A->B C Quench & Neutralization (pH & Temp Control) B->C D Solvent Extraction C->D E Beckmann Rearrangement D->E F Precipitation & Filtration E->F G Lactam Drying (Vacuum Oven) F->G H Lactam Reduction (BH3 or Catalytic Hydrogenation) G->H I Product Isolation (Crystallization as Salt) H->I J Final Drying & Packaging I->J K QC Release Testing J->K

Caption: High-level workflow for the scale-up manufacturing process.

Key Scale-Up Modifications and Justifications:

  • Reagent Selection: For the reduction step, while LiAlH₄ is effective, its handling on a large scale is hazardous. A safer alternative like borane-THF complex (BH₃·THF) or catalytic hydrogenation over a suitable catalyst (e.g., Rh/C) should be evaluated and validated. Catalytic hydrogenation is often preferred for its superior safety profile and reduced waste streams.

  • Solvent Choice: Toluene or 2-methyl-THF can be used as alternatives to dichloromethane for extractions, as they are less environmentally harmful and have higher boiling points, reducing volatile emissions.

  • Work-up and Purification:

    • Lactam Intermediate: Instead of chromatography, the lactam intermediate should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane). This is a highly efficient and scalable purification method.[4]

    • Final Product: The final amine is often an oil. Purification via vacuum distillation is feasible. However, for easier handling, storage, and formulation, it is highly recommended to convert the free base into a stable, crystalline salt (e.g., hydrochloride or maleate). This is achieved by treating a solution of the base with the corresponding acid. The resulting salt can be isolated by filtration.

  • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., ReactIR) to track reaction progress in real-time. This allows for precise determination of reaction endpoints, preventing the formation of impurities from over-reaction and ensuring batch-to-batch consistency.

Comparative Process Parameters

The following table summarizes the key differences between the laboratory and scale-up protocols.

ParameterLaboratory Scale (10 g)Scale-Up (10 kg)Rationale for Change
Reduction Reagent LiAlH₄Borane-THF or Catalytic HydrogenationEnhanced safety profile and easier handling for large quantities.[9]
Purification (Lactam) Flash ChromatographyRecrystallizationCost-effective, faster, and more scalable than chromatography.[10]
Purification (Final) Distillation/ChromatographySalt Formation & CrystallizationProvides a stable, solid final product with high purity, avoiding distillation of a high-boiling amine.
Reaction Monitoring TLC / LC-MS (offline)In-line PAT (e.g., FTIR) & HPLCReal-time process control for improved consistency and safety.
Waste Stream Mixed organic solvents, alumina/silica gelSegregated aqueous and organic streams; reduced solid waste.Improved environmental footprint and easier waste management.
Expected Yield 40-50% (overall)55-65% (overall)Optimized process controls and purification methods reduce material loss.

Analytical and Quality Control

To ensure the final product meets regulatory standards, a comprehensive set of analytical tests must be performed.

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid (for salt form)
Identity ¹H NMR, ¹³C NMR, FTIRConforms to the reference standard
Purity (Assay) HPLC-UV≥ 99.0%
Related Substances HPLC-UVIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%
Heavy Metals ICP-MS≤ 10 ppm

Safety and Handling

The manufacturing of any active pharmaceutical ingredient (API) intermediate requires strict adherence to safety protocols.

  • Hazard Assessment: A thorough risk assessment should be conducted for each process step. Heterocyclic amines, in particular, can be toxic, and their potential carcinogenicity should be evaluated.[11][12]

  • Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection, chemically resistant gloves, and eye protection, must be worn at all times.

  • Engineering Controls: Reactions should be conducted in well-ventilated fume hoods or dedicated, contained reactor systems.[13] For potent compounds, the use of isolators for charging and discharging solids is recommended to minimize operator exposure.[14]

  • Emergency Procedures: All personnel must be trained on emergency procedures for spills, fires, and accidental exposure. Safety showers and eyewash stations must be readily accessible.

Conclusion

The successful scale-up of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is achievable through a well-designed synthetic route that prioritizes safety, scalability, and robust process controls. The transition from a laboratory-scale procedure relying on hazardous reagents and chromatographic purification to a manufacturing-scale process using safer alternatives and crystallization is a critical step. By implementing the protocols and controls outlined in this document, researchers and drug development professionals can ensure a consistent and high-quality supply of this vital building block for the pharmaceutical industry.

References

  • ResearchGate. (n.d.). Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines.
  • ResearchGate. (n.d.). Selective production of lactams and cyclic amine: selected examples....
  • PubMed. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists.
  • Chemical Synthesis Database. (2025). 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.
  • Compliance Consulting. (n.d.). How to Ensure Compliance with Regulations When Using Amines in Manufacturing?.
  • PubMed. (2026). Asymmetric synthesis of enantioenriched lactams from cyclic ketones via Beckmann rearrangement.
  • PubMed. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy.
  • Pharma Manufacturing. (2024). Enhancing Safety and Efficiency in HPAPI Manufacturing: Best Practices and Trends.
  • ResearchGate. (2021). Synthesis of Diverse 2,3,4,5-Tetrahydro-1H-azepine Derivatives via Sequential Knoevenagel Reaction and Michael Addition of Tertiary Enamide | Request PDF.
  • Chem-Station. (2014). Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source.
  • Chemical Synthesis Database. (2025). dimethyl 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-2,3-dicarboxylate.
  • Synfacts. (2024). Mild Lactam Synthesis from Cyclic Secondary Amines.
  • Organic Chemistry. (n.d.). Cyclic Amides - Lactams.
  • CHEManager Online. (2020). Understanding the Requirements of Safe HPAPI Manufacturing.
  • Organic Chemistry Portal. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • PMC. (2023). A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives.
  • ResearchGate. (2025). Heterocyclic amines formation and mitigation in processed meat and meat products: a review.
  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • PubMed. (2021). Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review.
  • MDPI. (2022). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
  • ZEOCHEM. (n.d.). Purification of APIs.
  • BEARdocs. (n.d.). Design and synthesis of benzosuberene and tetracyclic-based molecules inspired by natural products as inhibitors of tubulin polymerization and preparation of drug-linker constructs to facilitate tumor selective targeted delivery.
  • ACS Publications. (2019). Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines | Organic Letters.
  • Organic Chemistry Portal. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes.
  • PMC. (n.d.). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents.
  • PubMed. (n.d.). [Tetrahydropyridoazepine and Tetrahydropyridoazepinone Derivatives. I. Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[3,2b]azepine and of the Corresponding Lactam].
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Beilstein Journals. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles.
  • PMC. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • ACS Publications. (2010). Synthesis of Novel 8,9-Dihydro-5H-pyrimido[4,5-e][2][15]diazepin-7(6H)-ones. Retrieved from ACS Publications.

  • PMC. (n.d.). Design, Synthesis, and Evaluation of Aza-Peptide Michael Acceptors as Human 20S Proteasome Inhibitors: Extension to the Prime Site.

Sources

Application

Application Notes and Protocols for In Vivo Dosing and Evaluation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

Abstract These application notes provide a comprehensive framework for establishing in vivo dosing protocols for the novel compound 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and its analogs. Given the limited public dat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive framework for establishing in vivo dosing protocols for the novel compound 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and its analogs. Given the limited public data on this specific chemical entity, this guide emphasizes a structured, first-principles approach to preclinical evaluation. The protocols outlined herein are designed to enable researchers, scientists, and drug development professionals to systematically characterize the pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles of this compound class. The methodologies are grounded in established principles of preclinical drug development and adhere to international regulatory guidelines, ensuring scientific integrity and the generation of robust, translatable data.

Introduction: The Therapeutic Potential of the Pyrido[b]azepine Scaffold

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold represents a promising area for therapeutic innovation. While in-depth in vivo data for this specific molecule is not widely published, related structures, such as pyrido[4,3-c]azepinones, have been investigated as potent antagonists for targets like the C-C chemokine receptor 2 (CCR2), which is implicated in a variety of inflammatory and autoimmune diseases.[1] The structural characteristics of the pyrido[b]azepine core suggest potential interactions with a range of biological targets, particularly within the central nervous system (CNS) and inflammatory pathways.

The successful translation of a novel compound from bench to bedside hinges on a meticulously planned preclinical in vivo testing strategy.[2][3][4] This guide provides the foundational protocols to navigate this critical phase, focusing on three core pillars: establishing a viable formulation, defining the pharmacokinetic profile, and conducting initial safety and efficacy assessments.

Pre-Formulation and Formulation Development: The Cornerstone of In Vivo Success

The journey to an effective in vivo study begins with understanding the physicochemical properties of the test article. These properties dictate the choice of vehicle and route of administration, which in turn significantly impact bioavailability and experimental reproducibility.[5][6]

Physicochemical Characterization

A summary of essential physicochemical parameters to be determined for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is presented in Table 1.

Parameter Methodology Significance for In Vivo Studies
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (pH 4.0-8.0) and common nonclinical vehicles.Determines the feasibility of creating a solution or a fine suspension for dosing. Poor solubility is a common hurdle in preclinical development.
LogP/LogD HPLC-based or computational (e.g., SwissADME) methods.[7]Predicts membrane permeability and potential for CNS penetration. A LogD at physiological pH (7.4) is particularly informative.
pKa Potentiometric titration or UV-spectroscopy.Indicates the ionization state of the compound at different physiological pH values, which affects absorption and distribution.
Chemical Stability Stability testing in selected vehicles under various storage conditions (e.g., room temperature, 4°C) and post-dosing conditions (e.g., simulated gastric fluid).Ensures the integrity of the compound throughout the experiment and prevents dosing of degradants.

Table 1: Essential Physicochemical Characterization for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Vehicle Selection and Preparation Protocol

The selection of an appropriate vehicle is critical and should be guided by the solubility data.[5][6][8] There is no universal vehicle, and a "tool belt" approach is often necessary.[5]

Objective: To prepare a homogenous and stable formulation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine for in vivo administration.

Materials:

  • 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine powder

  • Selected vehicles (e.g., Saline, 5% DMSO/95% Saline, 0.5% Methylcellulose in water, 20% Hydroxypropyl-β-cyclodextrin in water)

  • Sonicator

  • Vortex mixer

  • pH meter

Step-by-Step Protocol:

  • Initial Vehicle Screening: Based on the solubility data, test the dissolution of the compound in a small panel of commonly used vehicles.

  • For Soluble Compounds (Solutions): a. Weigh the required amount of the compound. b. If necessary, use a co-solvent like DMSO to initially dissolve the compound (not exceeding 5-10% of the final volume). c. Gradually add the primary vehicle (e.g., saline, cyclodextrin solution) while vortexing. d. Ensure complete dissolution. If precipitation occurs, a different vehicle or a suspension is required. e. Adjust the pH to a physiologically tolerable range (typically 5-9) if necessary.[8]

  • For Poorly Soluble Compounds (Suspensions): a. Weigh the required amount of the compound. b. Add a wetting agent (e.g., 1-2 drops of Tween 80) to the powder. c. Gradually add the suspending vehicle (e.g., 0.5% methylcellulose) while triturating or vortexing to create a uniform paste. d. Continue to add the vehicle to the final desired volume. e. Sonicate the suspension to reduce particle size and improve homogeneity.

  • Final Quality Control: Visually inspect the formulation for homogeneity and stability over a period relevant to the dosing schedule. For suspensions, ensure they can be easily re-suspended before each administration.

Pharmacokinetic (PK) Profiling: Understanding ADME

Pharmacokinetics describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[9][10] A preliminary PK study is essential to determine key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax), which will inform the dose and frequency for subsequent efficacy studies.

Single-Dose PK Study Design

Objective: To characterize the plasma concentration-time profile of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine following a single administration via different routes.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are a common initial choice.

Experimental Groups:

  • Group 1: Intravenous (IV) Administration (e.g., 1-2 mg/kg) - Provides a baseline for 100% bioavailability.

  • Group 2: Oral Gavage (PO) Administration (e.g., 10-20 mg/kg) - Assesses oral absorption.

  • Group 3: Intraperitoneal (IP) Administration (e.g., 10-20 mg/kg) - A common route in preclinical research, often resulting in faster and more complete absorption than oral administration.[11]

Workflow Diagram:

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Formulate Compound Dose_IV Dose Group 1 (IV) Formulation->Dose_IV Dose_PO Dose Group 2 (PO) Formulation->Dose_PO Dose_IP Dose Group 3 (IP) Formulation->Dose_IP Animals Acclimatize Animals Animals->Dose_IV Animals->Dose_PO Animals->Dose_IP Sample Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample Dose_PO->Sample Dose_IP->Sample Process Process Plasma Sample->Process LCMS LC-MS/MS Analysis Process->LCMS PK_Model PK Modeling LCMS->PK_Model

Caption: Workflow for a single-dose pharmacokinetic study.

Routes of Administration: A Comparative Overview

The choice of administration route is a critical determinant of a drug's pharmacokinetic profile.[11][12]

Route Technique Advantages Disadvantages
Intravenous (IV) Injection into a major vein (e.g., tail vein in rodents).100% bioavailability, rapid onset.[12]Technically challenging for repeated dosing, potential for injection site reactions.
Oral (PO) Gavage using a feeding needle to deliver the substance directly to the stomach.[13][14]Clinically relevant route, convenient for chronic studies.Subject to first-pass metabolism, variable absorption.
Intraperitoneal (IP) Injection into the peritoneal cavity.[11]Easier than IV, rapid absorption for many small molecules, suitable for larger volumes.[11][12]Not a common clinical route, potential for injection into organs.
Subcutaneous (SC) Injection into the loose skin on the back.Slower, more sustained absorption.Limited volume, potential for local irritation.

Table 2: Comparison of common routes of administration in rodent studies.

Safety Pharmacology: Ensuring a Safe Therapeutic Window

Before proceeding to efficacy studies, it is crucial to conduct safety pharmacology assessments. These studies aim to identify undesirable pharmacodynamic properties that may have relevance to human safety.[15] The International Council for Harmonisation (ICH) S7A guidelines recommend a core battery of tests focusing on the central nervous, cardiovascular, and respiratory systems.[16][17][18][19]

Logical Flow of Safety Assessment:

Safety_Pharmacology cluster_core_battery ICH S7A Core Battery Test_Article 6,7,8,9-tetrahydro- 5H-pyrido[2,3-b]azepine CNS Central Nervous System (e.g., Irwin Test, Locomotor Activity) Test_Article->CNS Administer at therapeutic and supra-therapeutic doses CVS Cardiovascular System (e.g., Telemetry for BP, HR, ECG) Test_Article->CVS Administer at therapeutic and supra-therapeutic doses Resp Respiratory System (e.g., Whole-body plethysmography) Test_Article->Resp Administer at therapeutic and supra-therapeutic doses Data_Analysis Analyze for Adverse Effects CNS->Data_Analysis Evaluate physiological parameters CVS->Data_Analysis Evaluate physiological parameters Resp->Data_Analysis Evaluate physiological parameters Go_NoGo Go_NoGo Data_Analysis->Go_NoGo Risk Assessment Efficacy_Studies Efficacy_Studies Go_NoGo->Efficacy_Studies Acceptable Profile (Go) Further_Investigation Further_Investigation Go_NoGo->Further_Investigation Adverse Findings (Further Investigation/No-Go)

Caption: Decision-making workflow for safety pharmacology studies.

Pharmacodynamic and Efficacy Models

Pharmacodynamics (PD) investigates what the drug does to the body.[20] PD studies are designed to demonstrate target engagement and therapeutic efficacy. The choice of model will depend on the hypothesized mechanism of action of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. Given its structural relationship to CNS-active and inflammation-modulating compounds, initial studies might focus on these areas.

Protocol: Rodent Behavioral Assessment for CNS Effects

If the compound is hypothesized to have CNS activity, a battery of behavioral tests can provide initial insights into its functional effects.[21][22][23]

Objective: To assess the impact of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine on general behavior, motor function, and anxiety-like behavior in mice.

Animal Model: C57BL/6 mice (n=8-12 per group).

Dose Selection: Based on PK data, select 3-4 doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.

Step-by-Step Protocol:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before testing.

  • Dosing: Administer the compound or vehicle via the selected route (e.g., IP or PO). The time between dosing and testing should be based on the Tmax from the PK study.

  • Open Field Test: a. Place the mouse in the center of an open field arena (e.g., 40x40 cm). b. Record activity using an automated tracking system for 10-15 minutes. c. Key parameters: total distance traveled (locomotion), time spent in the center versus the periphery (anxiety-like behavior).

  • Elevated Plus Maze (EPM): [24] a. Place the mouse in the center of the EPM, facing an open arm. b. Allow the mouse to explore for 5 minutes. c. Key parameters: time spent in open arms versus closed arms, number of entries into each arm type. Anxiolytic compounds typically increase exploration of the open arms.

  • Rotarod Test: a. Place the mouse on a rotating rod with accelerating speed. b. Record the latency to fall. c. This test assesses motor coordination and balance. A decrease in performance may indicate sedation or motor impairment.

  • Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Integrating PK and PD for Model-Informed Drug Development

The ultimate goal of these initial studies is to build a PK/PD model.[9][20][25] This model integrates drug exposure (PK) with the biological response (PD), allowing for a more rational approach to dose selection for more complex, chronic efficacy studies and eventual clinical trials.[9] By understanding the relationship between the concentration of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in the body and its effect, researchers can optimize dosing regimens to maximize therapeutic benefit while minimizing potential toxicity.

References

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Symeres. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]

  • Müller, M., & de la Torre, R. (2000). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Arzneimittelforschung, 50(12), 1125-1131. [Link]

  • MDPI. (n.d.). Pharmacokinetic and Pharmacodynamic Modelling in Drug Discovery and Development. [Link]

  • Al Shoyaib, A., Archie, S. R., & Karamyan, V. T. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical research, 37(1), 12. [Link]

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Creative Biolabs. (2026). Creative Biolabs Expands Rodent Behavioral Profiling for CNS Drug Discovery. [Link]

  • Patel, A. S., Sinha, A., Srivastava, A., & Patel, A. (2026). PHARMACOKINETIC–PHARMACODYNAMICS MODELING IN MODERN DRUG DEVELOPMENT. World Journal of Pharmaceutical Science and Research, 5(3), 417-429. [Link]

  • Scribd. (n.d.). Study of Different Routes of Drug Administration on Mice or Rats. [Link]

  • Porsolt, R. D., Picard, C., & Lacroix, P. (2005). International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here?. Drug Development Research, 64(2), 83-89. [Link]

  • Patsnap. (2025). What are the ICH guidelines for non-clinical pharmacology studies?. [Link]

  • Haspra, D., & Calvo, E. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Clinical pharmacology in drug development, 7(8), 779–789. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613. [Link]

  • Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research. Progress in neuro-psychopharmacology & biological psychiatry, 35(7), 1475–1483. [Link]

  • Abd Rahim, I. N., Mohd Kasim, N. A., & Isa, M. R. (2020). Routes of Administration. In Atherosclerosis. IntechOpen. [Link]

  • SlideShare. (n.d.). Routes Of Drug Administration. [Link]

  • Charles River Laboratories. (n.d.). Rodent Behavior Testing. [Link]

  • Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. Toxicology, 312, 107-115. [Link]

  • Hom, W. D., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Thackaberry, C. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. [Link]

  • Behavioral and Functional Neuroscience Laboratory. (n.d.). Behavioral Models. [Link]

  • Feng, Y., et al. (2019). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer. [Link]

  • Hom, W. D., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Li, G., et al. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. European journal of medicinal chemistry, 157, 107-119. [Link]

  • Nicacio, Y. B., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663. [Link]

Sources

Method

Functionalization of the Azepine Ring in 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine: A Guide for Drug Discovery and Development

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a privileged scaffold in medicinal chemistry, forming the foundation of several biologically active compounds. Its unique three-dimensional structure and the presenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a privileged scaffold in medicinal chemistry, forming the foundation of several biologically active compounds. Its unique three-dimensional structure and the presence of both a pyridine and a saturated azepine ring offer multiple avenues for chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide provides an in-depth exploration of synthetic strategies to functionalize the azepine ring of this important heterocyclic system, offering researchers and drug development professionals a practical toolkit for analog synthesis and lead optimization.

Introduction to the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Scaffold

The pyrido[b]azepine framework is a key structural motif in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities including antiviral, antimicrobial, and antitumor effects.[1] Derivatives of this scaffold have been identified as potent inhibitors of various kinases and receptors, highlighting its importance as a molecular platform for the design of novel therapeutics.[1] The fully saturated azepine portion of the 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine system provides a flexible, three-dimensional architecture that can be strategically modified to modulate target engagement and pharmacokinetic profiles.

This document will focus on the key reactive sites within the azepine ring: the secondary amine at the N5 position and the sp³-hybridized carbon atoms at the C6, C7, C8, and C9 positions.

I. N-Functionalization of the Azepine Ring (N5 Position)

The secondary amine at the N5 position is the most readily accessible handle for functionalization. Standard organic transformations can be employed to introduce a wide variety of substituents, thereby influencing the molecule's polarity, basicity, and steric bulk.

A. N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups, which can modulate lipophilicity and target interactions.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method involves the reaction of the parent heterocycle with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to avoid competing O-alkylation in related systems and to ensure efficient reaction.[2]

General Procedure:

  • To a solution of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.5 - 2.0 eq). Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation of the secondary amine.

  • Add the desired alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

Parameter Condition Rationale
Solvent DMF, MeCNPolar aprotic solvents that solubilize the reactants and facilitate the Sₙ2 reaction.
Base K₂CO₃, NaH, Cs₂CO₃To deprotonate the secondary amine, increasing its nucleophilicity. The choice of base can influence reactivity and selectivity.
Temperature Room Temperature to 80 °CReaction temperature is dependent on the reactivity of the alkyl halide.
Alkylating Agent Alkyl iodides, bromides, or chloridesReactivity generally follows the trend I > Br > Cl.

Causality Behind Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the cation of the base while leaving the anion (the deprotonated amine) more nucleophilic. Weaker bases like K₂CO₃ are often sufficient and offer milder reaction conditions compared to strong bases like NaH.

B. N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational preferences of the azepine ring.

Protocol 2: N-Acylation with Acyl Chlorides or Anhydrides

This is a straightforward and high-yielding reaction.

General Procedure:

  • Dissolve 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Condition Rationale
Solvent DCM, THFAprotic solvents that are unreactive towards the acylating agent.
Base TEA, DIPEA, PyridineTo neutralize the HCl or carboxylic acid byproduct generated during the reaction.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic and cooling helps to control the reaction rate.
Acylating Agent Acyl chlorides, AnhydridesHighly reactive electrophiles that readily acylate the amine.

Expertise & Experience: The choice of base is critical. While pyridine can be used as both a base and a catalyst, sterically hindered amines like DIPEA are often preferred to minimize side reactions. For sensitive substrates, milder acylating agents such as activated esters can be employed.

C. N-Arylation

The introduction of an aryl group at the N5 position can significantly impact the molecule's electronic properties and provide a vector for further functionalization. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[3]

Protocol 3: Buchwald-Hartwig N-Arylation

This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the azepine nitrogen and an aryl halide or triflate.[3][4]

General Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide or triflate (1.0 eq), 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitored by LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium(0) sources are essential for the catalytic cycle.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps.
Base Cs₂CO₃, K₃PO₄, NaOt-BuA strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents are crucial to prevent catalyst deactivation.

Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the careful exclusion of oxygen and water. The choice of ligand and base can significantly impact the reaction efficiency and substrate scope.

N_Functionalization cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation Pyridoazepine 6,7,8,9-Tetrahydro-5H- pyrido[2,3-b]azepine Alkylation_Product N-Alkyl Derivative Pyridoazepine->Alkylation_Product R-X, Base Acylation_Product N-Acyl Derivative Pyridoazepine->Acylation_Product RCOCl or (RCO)₂O, Base Arylation_Product N-Aryl Derivative Pyridoazepine->Arylation_Product Ar-X, Pd catalyst, Ligand, Base

Caption: Strategies for N-functionalization of the pyrido[2,3-b]azepine core.

II. C-H Functionalization of the Azepine Ring

Direct functionalization of the C-H bonds of the saturated azepine ring is a more challenging but highly desirable strategy for introducing molecular complexity. Modern synthetic methods, including transition-metal catalysis and photoredox catalysis, have emerged as powerful tools for this purpose.[5]

A. Oxidation to Lactams

Oxidation of the carbon atoms adjacent to the nitrogen (C6 or C9) can lead to the formation of lactams, which are versatile intermediates for further derivatization.

Protocol 4: Oxidation to a Lactam

This protocol is based on analogous transformations of similar heterocyclic systems.

General Procedure:

  • To a solution of the N-protected 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (1.0 eq) in a suitable solvent such as a mixture of acetonitrile, carbon tetrachloride, and water, add a catalyst, such as ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount).

  • Add an oxidant, such as sodium periodate (NaIO₄) (excess), in portions over a period of time.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Authoritative Grounding: The oxidation of cyclic amines to lactams is a well-established transformation, often utilizing ruthenium-based catalysts. The choice of protecting group on the nitrogen can influence the regioselectivity of the oxidation.

B. α-C-H Functionalization via Photoredox Catalysis

Photoredox catalysis offers a mild and efficient method for the functionalization of C-H bonds adjacent to the nitrogen atom.[6]

Protocol 5: Photocatalytic α-C-H Alkylation

This protocol is adapted from general methods for the C-H functionalization of saturated aza-heterocycles.[6]

General Procedure:

  • In a reaction vial, combine the N-protected 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (1.0 eq), an alkylating agent (e.g., an electron-deficient alkene), a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye), and a suitable solvent.

  • Degas the reaction mixture by sparging with an inert gas.

  • Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent and purify the crude product by column chromatography.

Parameter Condition Rationale
Photocatalyst Ir or Ru complexes, Organic dyesTo absorb visible light and initiate the radical reaction cascade.
Light Source Blue LEDsTo excite the photocatalyst.
Solvent Acetonitrile, DMFPolar solvents that are stable under photocatalytic conditions.
Alkylating Agent Electron-deficient alkenes, alkyl halidesTo trap the radical generated on the azepine ring.

Mechanistic Insight: The photocatalyst, upon excitation by light, initiates a single-electron transfer process, leading to the formation of a nitrogen-centered radical cation. Subsequent deprotonation at the α-carbon generates a carbon-centered radical, which can then be trapped by a suitable radical acceptor.

C_H_Functionalization cluster_oxidation Oxidation cluster_photoredox α-C-H Functionalization Pyridoazepine 6,7,8,9-Tetrahydro-5H- pyrido[2,3-b]azepine Lactam Lactam Derivative Pyridoazepine->Lactam Oxidizing Agent (e.g., RuCl₃/NaIO₄) Alpha_Functionalized α-Alkylated Derivative Pyridoazepine->Alpha_Functionalized Photocatalyst, Light, Alkylating Agent

Caption: Strategies for C-H functionalization of the azepine ring.

III. Functionalization of the Pyridine Ring

While the focus of this guide is the azepine ring, it is important to note that the pyridine ring also offers opportunities for functionalization. Methods such as the Minisci reaction can be employed to introduce alkyl or acyl groups at the electron-deficient positions of the pyridine ring.[7] This allows for a complementary approach to diversifying the scaffold.

Conclusion

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold provides a rich platform for medicinal chemistry exploration. The functionalization of the azepine ring, through both N- and C-H modification strategies, offers a powerful means to generate diverse libraries of analogs for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this valuable heterocyclic system.

References

  • Minisci, F. (1971). Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1971(01), 1-24.
  • Baran, P. S., et al. (2019). Late-Stage C–H Functionalization of Drug-Like Molecules Using Diversinates. Journal of the American Chemical Society, 141(42), 16733-16740.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1114.
  • Dong, J., & Wang, Q. (2020). Photocatalytic Minisci Reaction. In Photocatalysis in Organic Synthesis. Wiley-VCH.
  • Lee, A.-L., Mooney, D. T., & McKee, H. (2021). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 19(3), 443-455.
  • Kovtun, Y. P., & Grygorenko, O. O. (2020). SYNTHETIC APPROACHES TO HYDROGENIZED PYRIDYL[b]AZEPINE AND THEIR BENZENELYLATED ANALOGUES. Ukrainian Chemistry Journal, 86(8), 101-110.
  • Aman, M., et al. (2020). Selective Aerobic Oxidation of Benzyl Amines. Advances in Engineering.
  • Dong, J., & Wang, Q. (2020).
  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 130(51), 17292-17293.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived ortho-lithiated amides and carbamates.
  • Procter, D. J., et al. (2022). A general C–H alkylation of unactivated arenes and heteroarenes.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions.
  • Davies, J., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1835-1949.
  • Yang, Y., et al. (2014). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Organic Letters, 16(18), 4638-4641.
  • Zhang, C., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • ThalesNano.
  • Procter, D. J., et al. (2023). Development of the photochemical C–H alkylation protocol.
  • Wang, D., et al. (2018). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 26(12), 3559-3572.
  • Hiyoshi, H., et al. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Molecules, 28(12), 4753.
  • Gu, X.-D., et al. (2006). 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2918-o2919.
  • Gu, X.-D., et al. (2006). 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure. Semantic Scholar.
  • Hawryluk, N. A., et al. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 7137-7141.
  • Ghasemi, J. B., & Asadpour, S. (2021). Fine-tuning pharmacological properties of mirtazapine antidepressant drug: a theoretical study. Journal of Biomolecular Structure and Dynamics, 39(12), 4437-4449.
  • Leonori, D., & Tilby, M. J. (2025).
  • Nolan, S. P., & Cazin, C. S. J. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 10(21), 7136-7145.
  • Wanner, M. J., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
  • Eap, C. B., et al. (2004). Chirality in the new generation of antidepressants: stereoselective analysis of the enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine by LC-MS. Therapeutic Drug Monitoring, 26(4), 362-367.
  • Al-Zoubi, R. M., et al. (2019). Mild, Metal-Free Oxidative Ring-Expansion Approach for the Synthesis of Benzo[b]azepines. Organic Letters, 21(12), 4721-4725.
  • Salas, C. O., et al. (2013). Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding.
  • Tluchoň, J., et al. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 3(9), 11566-11582.
  • Antunes, G., et al. (2025).
  • University of New Hampshire. (2017). Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. UNH Scholars' Repository.
  • MacMillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1846-1859.
  • Gu, X.-D., et al. (2006). 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure.
  • Google Patents. (2011).
  • Hiyoshi, H., et al. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthetic yield in 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine production

Welcome to the Technical Support Center for Pyridoazepine Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthetic yield of 6,7,8,9-tetrahydro-5H-pyrido...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridoazepine Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthetic yield of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine derivatives.

Rather than just providing a list of steps, this guide focuses on the mechanistic causality behind reaction failures and provides self-validating protocols to ensure your syntheses are robust, scalable, and safe.

Synthetic Workflows & Optimization Nodes

The diagram below outlines the two most robust pathways for synthesizing the tetrahydropyrido[2,3-b]azepine core, highlighting the critical optimization nodes where yield typically drops.

G SM N-Boc 6-chloro- 2-aminopyridine DoM Directed Ortho-Metalation (HexLi, TMEDA, -20°C) SM->DoM Route A (Bench Scale) Rh_Route Rh(II)-Catalyzed Ring Expansion SM->Rh_Route Route B (Multi-Gram) CuI CuI Transmetalation (Yield Optimizer Node) DoM->CuI Suppresses side reactions Cyclization In Situ Cyclization (Reflux) CuI->Cyclization Soft cuprate intermediate Target 6,7,8,9-tetrahydro-5H- pyrido[2,3-b]azepine Cyclization->Target 86% Yield Nitro Nitroacetamide Condensation Rh_Route->Nitro Shock-sensitive node Nitro->Target 83% Yield

Fig 1: Synthetic pathways and optimization nodes for pyrido[2,3-b]azepine.

Troubleshooting & FAQs

Q1: Why does the yield of the 7-membered pyridoazepine ring stall at ~75% during the one-pot alkylation/cyclization of N-Boc 6-chloro-2-aminopyridine? A1: The bottleneck lies in the reactivity of the "hard" dilithiated intermediate generated during directed ortho-metalation (DoM). When the alkylating agent is introduced, the highly reactive organolithium species is prone to premature protonation or undesired intermolecular side reactions before the 7-endo-trig cyclization can complete. The Fix: Introduce a transmetalation step using Copper(I) Iodide (CuI) prior to alkylation. CuI converts the hard organolithium into a softer, more chemoselective organocuprate intermediate. This mechanistic shift favors the desired C-alkylation over N-alkylation or decomposition, boosting the cyclization yield to 86%[1].

Q2: We are scaling up the Rhodium(II)-catalyzed ring expansion route to access the pyridoazepine scaffold. What are the primary safety and yield bottlenecks? A2: The Rh(II)-catalyzed ring expansion is excellent for multi-gram synthesis, but the subsequent double-condensation-cyclization relies on nitroacetamide[2]. The Causality: Nitroacetamide and its triethylammonium enolate are thermally unstable and potentially shock-sensitive. Exothermic decomposition not only poses a severe safety risk on scale-up but also degrades the intermediate, leading to highly variable yields. The Fix: Maintain strict temperature controls (never exceeding 20 °C during solvent removal) and avoid complete dryness of the nitroacetamide intermediates. Use Differential Scanning Calorimetry (DSC) to map the thermal decomposition profile of your specific reaction mixture before scaling beyond 10 grams[2].

Q3: Can nucleophilic ring opening of quaternized N,N-acetals be used to synthesize substituted pyridoazepines? A3: Yes, nucleophilic ring opening of methyl-quaternized N,N-acetals is a viable pathway for trans-2,5-disubstituted azepines. The Causality: The ring opening is facilitated by electron donation from the aromatic portion to the quaternized center. However, using highly basic/polar nucleophiles like MeLi in Et₂O often fails due to premature deprotonation rather than nucleophilic attack. Switching to Grignard reagents (e.g., PhMgBr) or softer nucleophiles improves the ring-opening yield significantly[3].

Quantitative Yield Analysis

To help you select the appropriate synthetic route based on your scale and target, review the comparative data below:

Synthetic RouteKey Intermediate / CatalystCritical Additive / OptimizationAverage Yield (%)Scale Suitability
Directed Ortho-Metalation Dilithiated N-Boc pyridineNone (Direct Alkylation)78%Discovery / Bench
Directed Ortho-Metalation Dilithiated N-Boc pyridineCuI Transmetalation 86% Pilot / Kilo-lab
Rh(II) Ring Expansion Nitroacetamide enolateRh₂(OAc)₄ / Strict Temp Control83%Multi-gram
Nucleophilic Cyclization 4-(3-pyridyl)butylamineHigh dilution conditions<60%Early Discovery

Self-Validating Experimental Protocol

Optimized CuI-Mediated One-Pot Alkylation/Cyclization for Pyrido[2,3-b]azepine This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating at each critical node.

Materials:

  • N-Boc 6-chloro-2-aminopyridine (1.0 equiv)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (6.0 equiv)

  • Hexyllithium (2.5 M in hexanes, 6.0 equiv)

  • Copper(I) Iodide (CuI) (1.1 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation of the Base Complex: To a stirred solution of TMEDA in anhydrous THF at −20 °C, add Hexyllithium dropwise over 35 minutes. Causality: TMEDA breaks down the hexameric aggregates of Hexyllithium, drastically increasing its basicity for the subsequent DoM.

  • Directed Ortho-Metalation (DoM): Add N-Boc 6-chloro-2-aminopyridine to the solution. Maintain the temperature at −20 °C for 2 hours to form the dilithiated intermediate.

    • Self-Validation (IPC 1): Quench a 0.5 mL aliquot with D₂O and extract with EtOAc. Analyze the organic layer via ¹H-NMR. The complete disappearance of the ortho-proton signal confirms 100% lithiation. Do not proceed until this is confirmed.

  • Transmetalation (The Yield Optimizer): Add anhydrous CuI (1.1 equiv) in one portion. Stir for 45 minutes at −20 °C. The solution will transition from yellow to a darker, homogeneous cuprate complex.

  • Alkylation & Cyclization: Introduce the alkylating agent dropwise. Gradually warm the reaction mixture to room temperature, then heat to reflux (approx. 65 °C) for 4 hours. Causality: Heating provides the activation energy required for the 7-endo-trig cyclization to close the azepine ring.

  • Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl to break down the copper complexes. Extract with Isopropyl Acetate (iPrOAc).

    • Self-Validation (IPC 2): The aqueous layer should turn deep blue (indicating successful extraction of Cu²⁺ salts), leaving a clean organic layer containing the pyridoazepine core.

References

  • Practical Asymmetric Synthesis of a Non-Peptidic αvβ3 Antagonist. ACS Publications.1

  • Synthesis of a Pyridoazepine Scaffold via Rhodium-Catalyzed Ring Expansion and Nitroacetamide Condensation. Organic Process Research & Development.2

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry.3

Sources

Optimization

Technical Support Center: Troubleshooting 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine Synthesis

Welcome to the Technical Support Center for the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and its derivatives. This fused bicyclic scaffold is a critical pharmacophore in modern drug discovery, frequently u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and its derivatives. This fused bicyclic scaffold is a critical pharmacophore in modern drug discovery, frequently utilized in the development of BACE1 inhibitors for Alzheimer's disease ([1]) and potent αvβ3 integrin antagonists ([2]).

The most common synthetic route involves the reduction of a lactam precursor (e.g., pyrido[2,3-b]azepin-8-one). However, the electronic disparity between the electron-deficient pyridine ring and the saturated azepine ring creates a narrow thermodynamic window for successful reduction. This guide provides field-proven insights into resolving common impurities, explaining the mechanistic causality behind each issue, and offering self-validating protocols to ensure synthetic integrity.

Mechanistic Pathways & Impurity Formation

Understanding the logical relationship between your reagents and the substrate is the first step in troubleshooting. The diagram below illustrates the primary synthetic pathway alongside the competing side reactions that lead to common impurities.

Pathway Precursor Pyrido[2,3-b]azepin-8-one (Lactam Precursor) Target 6,7,8,9-tetrahydro-5H- pyrido[2,3-b]azepine (Target Product) Precursor->Target Selective Reduction (BH3-THF) OverRed Octahydro-pyrido[2,3-b]azepine (Over-reduction Impurity) Precursor->OverRed Harsh Conditions (Excess LiAlH4) IncRed Unreacted Lactam (Incomplete Reduction) Precursor->IncRed Low Temp / Time RingOpen Ring-Opened Amine (Cleavage Impurity) Precursor->RingOpen Reductive Cleavage Target->OverRed Pyridine Reduction

Reaction pathways showing target synthesis and common impurity formation.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the octahydro-pyrido[2,3-b]azepine impurity?

Cause (Over-reduction): Pyridine rings fused to saturated azepines are highly susceptible to partial or complete reduction under harsh conditions. When using aggressive hydride sources like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures, the electron-deficient nature of the pyridine ring makes it a secondary target for hydride attack once the lactam is reduced ([3]). Solution: Switch your reducing agent to Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BH₃·DMS). Borane is electrophilic and selectively coordinates to the electron-rich lactam carbonyl oxygen, driving the reduction of the amide bond without over-reducing the aromatic pyridine ring.

Q2: My reaction stalls, leaving unreacted lactam precursor. How can I drive it to completion without causing over-reduction?

Cause (Incomplete Reduction): This is typically caused by the poor solubility of the lactam intermediate in ethereal solvents at low temperatures, or the premature quenching of the amine-borane complex. Solution: Optimize the solvent by switching from THF to 2-Methyltetrahydrofuran (2-MeTHF), which allows for a higher reflux temperature (80 °C vs. 66 °C) and better substrate solubility. Additionally, ensure you perform a rigorous acidic workup (e.g., refluxing with 6M HCl) to fully break the stable amine-borane complex that forms after the initial reduction.

Q3: I am detecting ring-opened side products during the reduction step. What causes this?

Cause (Reductive Cleavage): Substituent-directed reductive ring-opening can occur via an iminium intermediate. If the azepine nitrogen is unprotected or bears an electron-withdrawing group, the C-N bond in the strained aza-bridged transition state becomes susceptible to reductive cleavage ([4]). Solution: Ensure the azepine nitrogen is appropriately protected (e.g., with a benzyl group) prior to reduction. Maintain strict temperature control during the addition of the reducing agent to prevent localized thermal spikes that favor the ring-opening activation energy.

Q4: How do I prevent N-oxide formation during the workup?

Cause (Oxidation): The basic pyridine nitrogen in the electron-rich tetrahydro-pyrido[2,3-b]azepine product is highly susceptible to atmospheric oxidation, forming an N-oxide impurity during prolonged aqueous workups. Solution: Perform the quench and extraction under an inert atmosphere (N₂/Ar) using degassed solvents. Wash the organic layer with a mild reducing agent, such as a 10% aqueous sodium thiosulfate solution, to neutralize any dissolved oxidants.

Quantitative Reagent Comparison

The choice of reducing agent directly dictates the impurity profile. The table below summarizes the expected outcomes based on validated experimental data.

Reducing AgentConditionsConversion (%)Target Yield (%)Over-Reduction Impurity (%)Unreacted Precursor (%)
LiAlH₄ (3.0 eq)THF, Reflux, 12h>99%45%48% <1%
LiAlH₄ (1.5 eq)THF, 0 °C to RT, 8h65%55%10%35%
BH₃·THF (3.0 eq)THF, Reflux, 16h>95%88% <2%5%
NaBH₄ / I₂ THF, Reflux, 18h85%75%5%15%

Validated Experimental Protocol

To ensure reproducibility and minimize impurities, follow this self-validating workflow for the selective reduction of pyrido[2,3-b]azepin-8-one using BH₃·THF.

Workflow Step1 Step 1: Setup Inert Atm, 0°C Step2 Step 2: Addition Dropwise BH3-THF Step1->Step2 Step3 Step 3: Reflux Controlled Heating Step2->Step3 Step4 Step 4: Quench MeOH, HCl (Careful) Step3->Step4 Step5 Step 5: Isolation pH Adjust, Extract Step4->Step5

Step-by-step workflow for the selective reduction of pyrido[2,3-b]azepine precursors.

Step-by-Step Methodology:
  • Preparation & Setup: Suspend the lactam precursor (1.0 eq) in anhydrous THF (0.2 M) under a continuous Argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

    • Validation: The suspension should remain easily stirrable. If clumping occurs, marginally increase the THF volume.

  • Reagent Addition: Slowly add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise over 30 minutes.

    • Validation: Monitor for the evolution of H₂ gas. The suspension will gradually clear into a homogeneous solution, confirming the formation of the soluble borane-lactam complex.

  • Reduction (Reflux): Remove the ice bath and heat the reaction to a gentle reflux (65–70 °C) for 16 hours.

    • Validation: Perform an LC-MS aliquot check. The disappearance of the lactam mass (M+H) and the appearance of the amine-borane complex mass confirms reaction progression.

  • Quench & Complex Cleavage: Cool the reaction to 0 °C. CAUTION: Add Methanol (MeOH) dropwise to quench excess borane.

    • Validation: Vigorous bubbling will occur. The cessation of gas evolution confirms the complete consumption of excess borane. Proceed only when bubbling entirely stops. Next, add 6M HCl (5.0 eq) and reflux for 2 hours to cleave the stable amine-borane complex.

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove THF/MeOH. Basify the aqueous residue to pH 10 using 2M NaOH. Extract with degassed Dichloromethane (DCM) (3 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

References

  • Practical Asymmetric Synthesis of a Non-Peptidic αvβ3 Antagonist. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine via N-Acyliminium Ion Cyclization. ResearchGate / Bulletin of the Korean Chemical Society.[Link]

  • Substituent-Directed Reduction of Cyclic Aminals Leading to Two Different Heterocycles Selectively: Syntheses of Functionalized Nicotines and Pyrido[2,3-b]azepines. ResearchGate.[Link]

  • COMPOUNDS AND THEIR USE AS BACE1 INHIBITORS.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in Aqueous Media

Frequently Asked Questions (FAQs) & Troubleshooting Guides Q1: I'm having trouble dissolving 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?

A1: The most likely reason for poor solubility in neutral or basic aqueous solutions is the weakly basic nature of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. At neutral or higher pH, the molecule is likely in its neutral, less soluble form. The first and most straightforward approach is to adjust the pH of your aqueous medium.

Troubleshooting Protocol: pH Adjustment

By lowering the pH, you can protonate the nitrogen atoms in the molecule, forming a salt that is significantly more soluble in water.[1][2][3]

Step-by-Step Methodology:

  • Prepare a stock solution of the compound: If possible, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.[4]

  • Select an acidic buffer: Choose a buffer system with a pH below the presumed pKa of the compound. A good starting point is a buffer with a pH between 3 and 5.

  • Titrate with acid: Slowly add a dilute acid (e.g., 0.1 M HCl) to your aqueous medium while monitoring the pH. As you add your compound (or a small aliquot of the stock solution), continue to adjust the pH downwards to facilitate dissolution.

  • Observe for dissolution: Stir the solution and visually inspect for the disappearance of solid material.

  • Determine the optimal pH: The goal is to find the highest pH at which your desired concentration of the compound remains in solution.

Q2: I have tried adjusting the pH, but I'm still not reaching my target concentration, or I need to work at a specific physiological pH. What are my next options?

A2: If pH adjustment alone is insufficient or not feasible for your experimental setup, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[4][5][6][7]

Troubleshooting Protocol: Co-solvent Systems

Commonly used co-solvents in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[4][]

Step-by-Step Methodology:

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. For in vitro assays, ensure the final concentration of the co-solvent is not cytotoxic.

  • Prepare a co-solvent:buffer mixture: Create a series of aqueous buffer solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Test solubility: Attempt to dissolve your compound in each of the co-solvent mixtures. Start with your target concentration and observe for complete dissolution.

  • Optimize the co-solvent concentration: Determine the lowest concentration of co-solvent that achieves the desired solubility of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Data Presentation: Example Co-solvent Screening

Co-solventConcentration (v/v)Achieved Solubility (µM)
None0%< 10
Ethanol5%50
Ethanol10%150
DMSO5%75
DMSO10%200
Q3: My experiment is sensitive to organic solvents, even at low concentrations. Are there alternative methods to enhance solubility?

A3: Yes, for solvent-sensitive applications, you can utilize formulation strategies such as cyclodextrins or surfactants.

1. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules, like the neutral form of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, forming an inclusion complex that is more water-soluble.[11][12][13]

Troubleshooting Protocol: Cyclodextrin Inclusion Complexes

Step-by-Step Methodology:

  • Choose a cyclodextrin: Common choices include beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[9]

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer at a concentration several-fold higher than your target compound concentration.

  • Add the compound: Add 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine to the cyclodextrin solution.

  • Facilitate complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex. This may take some time.

  • Evaluate solubility: Determine the concentration of the dissolved compound.

2. Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[14][15] Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively increasing their solubility.[16][17]

Troubleshooting Protocol: Micellar Solubilization with Surfactants

Step-by-Step Methodology:

  • Select a surfactant: Choose a non-ionic surfactant like Tween® 20 or Triton™ X-100, which are generally less harsh on biological systems.[18]

  • Prepare a surfactant solution: Prepare solutions of the surfactant in your aqueous buffer at concentrations above its critical micelle concentration (CMC).

  • Incorporate the compound: Add 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine to the surfactant solution.

  • Allow for micellar incorporation: Gently mix the solution to allow the compound to partition into the micelles.

  • Determine the resulting concentration: Quantify the amount of solubilized compound.

Visualization of Concepts

Solubility_Troubleshooting_Workflow Start Start: Poor Solubility of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine pH_Adjust Attempt pH Adjustment (Acidic Buffer) Start->pH_Adjust Co_Solvent Use Co-solvents (e.g., DMSO, Ethanol) pH_Adjust->Co_Solvent Insoluble or pH-sensitive assay? Success Target Concentration Achieved pH_Adjust->Success Soluble? Cyclodextrin Formulate with Cyclodextrins (e.g., HP-β-CD) Co_Solvent->Cyclodextrin Insoluble or solvent-sensitive assay? Co_Solvent->Success Soluble? Surfactant Use Surfactants (e.g., Tween® 20) Cyclodextrin->Surfactant Insoluble? Cyclodextrin->Success Soluble? Surfactant->Success Soluble?

Caption: Troubleshooting workflow for solubility enhancement.

pH_Dependent_Solubility cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Neutral/Basic) Protonated Protonated Form (More Soluble Salt) Neutral Neutral Form (Less Soluble) Protonated->Neutral Increase pH Neutral->Protonated Decrease pH

Caption: pH effect on the solubility of a weak base.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for determining the kinetic solubility of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Materials:

  • 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

  • Aqueous buffer of choice

  • Co-solvents, cyclodextrins, or surfactants (if applicable)

  • HPLC or UV-Vis spectrophotometer for quantification[19][20]

  • 0.45 µm syringe filters

  • Shaker or vortex mixer

Procedure:

  • Prepare a series of solutions of your chosen aqueous medium (buffer, co-solvent mixture, etc.).

  • Add an excess amount of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine to each solution.

  • Shake or agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Filter the solutions through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[19][20]

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Surfactants | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC. (n.d.).
  • Cyclodextrin Inclusion Compounds - CD Bioparticles. (n.d.).
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients. (2022, June 30).
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility | Molecular Pharmaceutics - ACS Publications. (2021, May 27).
  • Cosolvent - Wikipedia. (n.d.).
  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.).
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
  • Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.).
  • 8.11 pH and Solubility | AP Chemistry. (n.d.).
  • Cosolvent - Grokipedia. (n.d.).
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15).
  • 18.7: Solubility and pH - Chemistry LibreTexts. (2023, July 12).
  • 17.5: Solubility and pH - Chemistry LibreTexts. (2023, April 12).
  • 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine - Chemical Synthesis Database. (2025, May 20).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Surfactant Solubilizers | Practical Surfactants Science | Prof Steven Abbott. (n.d.).
  • 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine - Guidechem. (n.d.).
  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020, November 12).
  • Azepines | Fisher Scientific. (n.d.).
  • 2-CHLORO-6,7,8,9-TETRAHYDRO-5H-PYRIDO[2,3-D]AZEPINE, , HYDROCHLORIDE. (n.d.).
  • Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy - PubMed. (2018, July 23).
  • 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one | C9H10N2O - PubChem. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][21]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - MDPI. (n.d.). Retrieved from

  • 2,3,4,6,7,8,9,10-octahydropyrimido[1,2- a]azepine | Sigma-Aldrich. (n.d.).

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine

Welcome to the Technical Support Center. As drug development professionals, working with cyclic secondary amines like 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine presents unique stability challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals, working with cyclic secondary amines like 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine presents unique stability challenges. The tetrahydroazepine ring is highly electron-rich, making it exceptionally vulnerable to autoxidation, metal-catalyzed radical degradation, and peroxide attack.

This guide provides mechanistic troubleshooting, self-validating protocols, and formulation strategies to ensure the structural integrity of your Active Pharmaceutical Ingredient (API) during storage and development.

Troubleshooting & FAQs: Mechanisms and Mitigation

Q1: We are observing a steady decline in API purity during ambient storage, accompanied by +16 Da and +14 Da mass shifts on our LC-HRMS. What is the chemical causality behind this?

A1: You are observing two distinct oxidative pathways competing simultaneously.

  • The +16 Da Shift (N-Oxidation): The secondary amine in the azepine ring is highly nucleophilic. It readily reacts with trace peroxides or molecular oxygen to form a hydroxylamine intermediate, which can further oxidize to a nitrone[1].

  • The +14 Da Shift (C-Oxidation): The benzylic and allylic-like carbon positions (specifically C5 and C9) adjacent to the nitrogen atoms are susceptible to radical-mediated hydrogen abstraction. This leads to the formation of lactams or diones (e.g., 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione)[2].

Pathways API 6,7,8,9-tetrahydro-5H- pyrido[2,3-b]azepine NOx N-Oxidation (Hydroxylamine / Nitrone) API->NOx Peroxides / O2 COx C-Oxidation (C5/C9) (Lactams / Diones) API->COx Radical Chain / Metals Arom Dehydrogenation (Aromatization) API->Arom Thermal / UV

Fig 1. Primary oxidative degradation pathways of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Q2: How can we thermodynamically and kinetically stabilize the API in our solid and liquid formulations?

A2: Stabilization requires a two-pronged approach:

  • Thermodynamic Stabilization (pH and Salt Formation): Un-ionized amines are significantly more prone to oxidation because their lone pair is available to react with electrophilic oxygen species[3]. By protonating the amine (e.g., forming an HCl or mesylate salt), you reduce the electron density of the azepine ring, drastically lowering the thermodynamic favorability of oxidation.

  • Kinetic Stabilization (Antioxidants & Chelators): Radical chain reactions are propagated by trace transition metals. Incorporating a chelating agent like EDTA (to sequester metals) alongside a chain-breaking antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid will kinetically halt the propagation phase of autoxidation[4].

Q3: We suspect our formulation excipients are inducing the oxidation. How do we prove and mitigate this?

A3: Excipients such as polyethylene glycol (PEG), povidone, and polysorbates are notorious for containing trace hydroperoxides[3]. These peroxides directly initiate N-oxidation. To mitigate this, you must screen your excipients for their Peroxide Value (PV) and strictly source high-purity, low-peroxide grades. Furthermore, blend stability studies should be conducted to identify incompatible excipients early in development[5].

Workflow Start Detect Degradant via HPLC LCMS LC-HRMS Analysis Start->LCMS IsNOx Mass Shift +16 Da? (Hydroxylamine) LCMS->IsNOx IsCOx Mass Shift +14 Da? (Ketone/Lactam) LCMS->IsCOx Mit1 Reduce pH, Add Ascorbic Acid IsNOx->Mit1 Yes Mit2 Add BHT/EDTA, Purge Headspace IsCOx->Mit2 Yes

Fig 2. Troubleshooting workflow for identifying and mitigating oxidative degradation.

Quantitative Data: Impact of Storage Conditions

The following table summarizes the causal relationship between formulation variables and the oxidative degradation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Table 1: Accelerated Stability Data (14 Days at 40°C / 75% RH)

API FormFormulation MatrixHeadspace% API RemainingPrimary Degradant Identified
Free BaseNeat PowderAmbient Air82.4%Hydroxylamine (+16 Da)
Free BaseNeat PowderNitrogen Purge96.1%Trace Lactam (+14 Da)
HCl Salt Neat Powder Ambient Air 98.5% None Detected
Free BasePEG-400 (Standard)Ambient Air65.3%N-Oxide / Nitrone (+16/+14 Da)
Free BasePEG-400 + 0.1% EDTAAmbient Air88.7%N-Oxide (+16 Da)

Insight: Salt formation (HCl) provides superior thermodynamic protection compared to inert headspace alone. Standard PEG-400 drastically accelerates degradation due to endogenous peroxides, which is partially rescued by metal chelation (EDTA).

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system. If the internal controls fail, the experiment must be rejected, preventing false-positive stability data.

Protocol A: Forced Degradation & Oxidative Susceptibility Screening

This protocol probes the API's susceptibility to 1-electron (radical) and 2-electron (peroxide) oxidation mechanisms[6].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the API in a 50:50 Acetonitrile/Water mixture.

  • Peroxide Stress (2-Electron): Add H₂O₂ to a final concentration of 0.3% v/v.

  • Radical Stress (1-Electron): In a separate vial, add 20 mol% of the free radical initiator AIBN (2,2′-Azobis(2-methylpropionitrile))[6].

  • Self-Validation Controls:

    • Positive Control: A known oxidation-sensitive standard (e.g., ascorbic acid) subjected to the same stress. (Validation: Must show >50% degradation).

    • Negative Control: API solution purged with Argon for 15 minutes, sealed in an amber vial with no initiators. (Validation: Must show <1% degradation. If >1%, suspect solvent peroxide contamination).

  • Incubation & Quenching: Incubate all vials at 40°C. Aliquot at 2, 6, and 24 hours. Quench the H₂O₂ reactions immediately with sodium bisulfite.

  • Analysis: Analyze via LC-HRMS to identify mass shifts.

Protocol B: Absolute Oxygen Depletion via Freeze-Pump-Thaw

For the long-term storage of highly sensitive free-base reference standards, standard nitrogen flushing is insufficient. This protocol removes dissolved oxygen from the liquid matrix[5].

Step-by-Step Methodology:

  • Freezing: Place the API solution in a heavy-walled Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high vacuum (<0.1 Torr) for 5 minutes to evacuate the headspace oxygen.

  • Thawing: Close the vacuum valve and allow the solution to thaw in a room-temperature water bath. You will observe bubbles as dissolved trapped gases escape the liquid.

  • Cycling: Repeat the freeze-pump-thaw cycle three times.

  • Self-Validation Step: Backfill the flask with ultra-high purity Argon. Use an optical dissolved oxygen (DO) probe to verify that DO levels in the solution are <0.1 ppm. If DO >0.1 ppm, the system has a micro-leak, and the cycle must be repeated.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (nih.gov) URL:[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: uspto.gov URL:[Link]

  • 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure Source: iucr.org URL:[Link]

  • Oxidation of Secondary and Primary Amines Source: uomustansiriyah.edu.iq URL:[Link]

  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition Source: ResearchGate URL:[Link]

Sources

Troubleshooting

troubleshooting NMR peak overlap in 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine spectra

Welcome to the technical support center for the analysis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR spectral interpretation, specifically the common and often frustrating issue of peak overlap. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these complexities and obtain clean, interpretable data.

Introduction: The Challenge of a Flexible Scaffold

The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine scaffold is a key heterocyclic motif in medicinal chemistry. Its structure, featuring a fused pyridine ring and a flexible seven-membered azepine ring, gives it unique pharmacological properties but also presents distinct challenges for NMR analysis. The primary difficulty arises from the saturated azepine ring, where four methylene groups (at positions 6, 7, 8, and 9) exist in very similar electronic environments. This often results in a crowded, overlapping region in the ¹H NMR spectrum, making definitive signal assignment from a simple 1D spectrum nearly impossible.[1]

This guide will walk you through logical, step-by-step strategies to systematically deconstruct and resolve these overlapping signals.

Troubleshooting Guides & FAQs

Question 1: My aliphatic protons in the 1.5-3.5 ppm region are a single, unresolved multiplet. How can I begin to assign the C6, C7, C8, and C9 protons?

This is the most common issue encountered with this scaffold. The magnetic equivalence of the methylene protons on the flexible azepine ring leads to severe signal overlap. Here is a systematic approach to tackle this problem.

Answer:

Resolving this "multiplet blob" requires introducing variables that can differentiate these protons. The three most effective methods are changing the chemical environment (solvent), altering the molecular dynamics (temperature), and using a second frequency dimension (2D NMR).

Strategy 1: Modulate the Chemical Environment with a Solvent Study

The causality here is that different solvents will interact with your molecule in unique ways, subtly altering its electronic distribution and preferred conformation. Aromatic solvents like benzene-d₆ are particularly effective due to their magnetic anisotropy, which can induce significant changes in chemical shifts (Solvent-Induced Shifts) based on the spatial relationship of each proton to the solvent molecule.[2][3] Hydrogen-bonding solvents like DMSO-d₆ will interact strongly with the two N-H protons, which can indirectly influence the conformation of the azepine ring.[4]

Table 1: Expected Qualitative Effects of Solvents on ¹H NMR Spectra of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

SolventAliphatic Protons (C6-C9)Aromatic Protons (Pyridine)N-H ProtonsRationale
CDCl₃ Often poorly resolved, significant overlap.Standard chemical shifts.Often broad, may be hard to locate.Standard, non-coordinating solvent. Provides a baseline spectrum.
DMSO-d₆ Moderate change in shifts, potential for some resolution improvement.Minor downfield shift.Sharper signals, shifted downfield.[4]Strong H-bond acceptor, slows N-H exchange and can alter ring conformation.
Benzene-d₆ High potential for resolution. Significant upfield shifts, with dispersion dependent on proton orientation relative to the solvent ring.[3]Significant upfield shifts.Variable, may shift upfield.Aromatic solvent-induced shift (ASIS) due to anisotropy. Excellent for resolving overlap.
CD₃CN Moderate change in shifts.Minor shifts.Often sharpens signals compared to CDCl₃.Polar aprotic solvent, offers an alternative environment.

Experimental Protocol: NMR Solvent Study

  • Prepare Samples: Dissolve an identical, known quantity of your compound in 0.6-0.7 mL of at least three different deuterated solvents (e.g., CDCl₃, DMSO-d₆, and Benzene-d₆) in separate, high-quality NMR tubes.

  • Acquire Data: On the same spectrometer, under identical acquisition parameters (temperature, spectral width, number of scans), acquire a standard ¹H NMR spectrum for each sample.

  • Analyze and Compare: Stack the spectra and compare the aliphatic regions. Look for any solvent that induces greater chemical shift dispersion, allowing individual multiplets to be resolved.

Strategy 2: Alter Molecular Dynamics with Variable Temperature (VT) NMR

The seven-membered azepine ring is not static; it exists in a dynamic equilibrium of multiple conformations (e.g., boat, chair, twist-boat). At room temperature, if the rate of interconversion between these conformers is on the NMR timescale, you will observe broad, averaged signals. Changing the temperature can shift this equilibrium.[5]

  • Increasing Temperature: Can accelerate conformational exchange, potentially leading to sharper, averaged signals if the exchange becomes very fast.[6]

  • Decreasing Temperature: Can slow the exchange, "freezing out" individual conformers. This may result in a more complex spectrum (multiple sets of peaks for each conformer), but the signals for each distinct conformer will be sharp and potentially fully resolved.[7][8]

The observation of significant spectral changes with temperature is a definitive validation of conformational flexibility being a contributor to peak overlap and broadening.

Experimental Protocol: Variable Temperature (VT) NMR Experiment

Safety Note: Ensure your chosen solvent is suitable for the intended temperature range to avoid freezing or boiling in the probe.[9] Use only appropriately rated NMR tubes (e.g., Pyrex).[6]

  • Select Solvent: Choose a solvent with a wide liquid range, such as Toluene-d₈ (-95°C to 111°C) or CD₂Cl₂ (-97°C to 40°C).

  • Set Up: Prepare your sample and place it in the spectrometer. Allow the temperature to equilibrate at room temperature (e.g., 298 K) and acquire a reference spectrum.

  • Increase Temperature: Incrementally increase the probe temperature (e.g., in 10-15 K steps, up to 353 K or a safe limit for your solvent/compound). Allow the temperature to stabilize for 5-10 minutes at each step before acquiring a spectrum.

  • Decrease Temperature: Cool the probe incrementally (e.g., in 10-15 K steps, down to 223 K or a safe limit). Again, allow for equilibration at each temperature before acquisition.

  • Analyze: Examine the series of spectra for signs of peak sharpening, broadening, coalescence, or the appearance of new sets of signals, which indicate dynamic processes.

Question 2: I've tried changing solvents and temperature, but the aliphatic signals are still too overlapped for assignment. What is the next logical step?

Answer:

When simpler methods are insufficient, it is time to use multi-dimensional NMR. Two-dimensional (2D) NMR experiments are the most powerful and definitive tools for resolving severe peak overlap.[10][11] They work by spreading the NMR signals across a second frequency dimension, providing unparalleled resolution.[12][13]

Recommended 2D Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, which in this molecule typically means they are on adjacent carbons (e.g., H6 is coupled to H7, H7 to H8, etc.). Even if H7 and H8 overlap in the 1D spectrum, you can trace their connections from their non-overlapped neighbors (H6 and H9, respectively) in the 2D COSY spectrum.[14]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is often the ultimate solution for proton overlap. It correlates each proton signal with the carbon signal to which it is directly attached. Since ¹³C chemical shifts are much more dispersed than ¹H shifts, protons that overlap in the 1D spectrum will almost always be attached to carbons with different ¹³C shifts. In the HSQC spectrum, these will appear as distinct cross-peaks, effectively using the ¹³C dimension to resolve the ¹H overlap.[10][13]

Workflow: Deciding on the Right Troubleshooting Path

The following diagram outlines a logical workflow for addressing peak overlap in the ¹H NMR spectrum of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

G start Overlapping ¹H NMR Spectrum q1 Where is the primary overlap? start->q1 aliphatic Aliphatic Region (C6-C9) ~1.5-3.5 ppm q1->aliphatic Most Common aromatic Aromatic Region (Pyridine) ~7.0-8.5 ppm q1->aromatic solvent_study Perform Solvent Study (Benzene-d6, DMSO-d6) aliphatic->solvent_study aromatic->solvent_study q2 Is resolution sufficient? solvent_study->q2 vt_nmr Perform VT-NMR (Toluene-d8, CD2Cl2) q2->vt_nmr No end_success Successful Assignment q2->end_success Yes q3 Is resolution sufficient? vt_nmr->q3 two_d_nmr Acquire 2D NMR (HSQC, COSY) q3->two_d_nmr No q3->end_success Yes two_d_nmr->end_success end_partial Partial Assignment (Further 2D NMR needed, e.g., TOCSY, NOESY)

Caption: Troubleshooting workflow for NMR peak overlap.

Question 3: My N-H proton signals are either invisible or just a broad hump. How can I confidently identify them and use them for structural analysis?

Answer:

The two N-H protons in this molecule are acidic and can undergo rapid chemical exchange with each other, with trace water, or with the solvent. This exchange is the primary cause of signal broadening.[15] Furthermore, their chemical shift is highly sensitive to concentration, temperature, and solvent.

Step 1: Confirmation with a D₂O Shake

This is the classic experiment to confirm the identity of labile (exchangeable) protons like N-H or O-H.

  • Protocol: Acquire a standard ¹H NMR spectrum. Then, add one or two drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Expected Result: The N-H protons will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H signals will disappear or significantly decrease in intensity.[15] This provides definitive proof of their identity.

Step 2: Sharpening the Signals

To make the N-H signals useful (e.g., to observe coupling constants), you must slow down the chemical exchange.

  • Use a Hydrogen-Bonding Solvent: As mentioned previously, dissolving the sample in DMSO-d₆ is highly effective. The DMSO molecules form strong hydrogen bonds with the N-H protons, which "locks" them in place, slows the exchange rate, and results in much sharper signals.[4]

  • Lower the Temperature: As with conformational exchange, lowering the temperature will slow the rate of proton exchange, leading to sharper signals. A VT experiment in a solvent like CD₂Cl₂ can be very informative.

By obtaining sharp N-H signals, you may be able to observe their coupling to adjacent C-H protons (e.g., the N5-H coupling to the C6-H₂ protons), providing valuable connectivity information.

Visualizing the Power of 2D HSQC

The diagram below illustrates conceptually how an HSQC experiment resolves proton signal overlap.

G cluster_1d 1D ¹H Spectrum (Hypothetical) cluster_2d 2D ¹H-¹³C HSQC Spectrum a ¹H Axis → p1 H-A p2 H-B c1 p1->c1 p3 H-C c2 p2->c2 c3 p3->c3 y_axis x_axis c1_text c2_text c3_text overlap_region Overlapping Signals H-A and H-B resolved_region Resolved Signals Peaks are separated by their different ¹³C shifts

Caption: How HSQC resolves ¹H overlap using a second dimension.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. ResearchGate.
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.
  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research - ACS Publications.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Spectrochimica Acta.
  • Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC. National Center for Biotechnology Information.
  • Introduction to Variable Temperature (VT) NMR. University of Oxford.
  • Chapter 8: Pure Shift 2D NMR Spectroscopy. Royal Society of Chemistry.
  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate.
  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. The Journal of Organic Chemistry - ACS Publications.
  • 2D NMR Introduction. Chemistry LibreTexts.
  • Instructions for Variable Temperature (VT) Operation. University of Wisconsin-Madison.
  • NMR Spectroscopy Of Amines. JoVE.
  • Signal Overlap in NMR Spectroscopy. YouTube.
  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine vs. 1H-1,4-diazepine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Heterocyclic ring systems are foundational to this p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Heterocyclic ring systems are foundational to this process, providing the three-dimensional architecture necessary for precise interactions with biological targets.[1][2] This guide offers an in-depth comparison of two prominent seven-membered heterocyclic scaffolds: the rigid, tricyclic 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and the more flexible, monocyclic 1H-1,4-diazepine.

This analysis is designed for researchers, scientists, and drug development professionals, providing objective, data-supported insights into the structural, synthetic, and pharmacological profiles of each scaffold. By understanding the distinct advantages and liabilities of each system, project teams can make more strategic decisions, aligning the chemical framework with the desired therapeutic profile.

Structural and Physicochemical Properties: Rigidity vs. Flexibility

The most fundamental difference between these two scaffolds lies in their conformational flexibility. The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a fused, partially saturated tricyclic system. This fusion imparts significant rigidity, pre-organizing the molecule into a defined three-dimensional shape. This can be highly advantageous for targeting specific and well-defined binding pockets, as it minimizes the entropic penalty upon binding.

In contrast, the 1H-1,4-diazepine is a monocyclic seven-membered ring. While often fused to a benzene ring in medicinal applications to form benzodiazepines, the core diazepine ring possesses greater conformational freedom.[3] This flexibility allows its derivatives to adopt multiple conformations, which can be beneficial when exploring interactions with targets that have more malleable or less-defined binding sites.

Property6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine1H-1,4-Diazepine (unsubstituted)1H-1,4-Benzodiazepine
Molecular Formula C9H12N2[4]C5H6N2[5]C9H8N2[6]
Molecular Weight 148.21 g/mol [4]94.11 g/mol [5]144.17 g/mol [6]
Structure Fused, rigid tricyclicMonocyclic, flexibleFused, semi-rigid bicyclic
Key Feature Conformational constraintHigh flexibility"Privileged Structure" in CNS[7]
Rotatable Bonds LowHighModerate

This table provides a high-level comparison of the core scaffolds. Physicochemical properties of derivatives will vary based on substitution.

Synthetic Accessibility and Strategic Considerations

The synthetic routes to these scaffolds differ significantly, impacting library synthesis feasibility and the cost of goods for potential drug candidates.

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine: Synthesis often involves multi-step sequences to construct the fused ring system. A common strategy involves the cyclization of functionalized pyridine precursors. For instance, an approach can be developed via the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions.[8] While these routes provide access to the core, they can be complex and may require significant optimization for large-scale production.

1H-1,4-diazepine Derivatives: The synthesis of the 1,4-diazepine core, particularly in the form of benzodiazepines, is well-established.[9] Many routes involve the condensation of a substituted 2-aminobenzophenone with an amino acid, followed by cyclization.[9] More modern approaches, such as the Ugi four-component reaction, allow for rapid access to diverse benzodiazepine scaffolds in fewer steps, making this system highly amenable to library synthesis and diversity-oriented approaches.[3][10]

Experimental Workflow: Comparative Synthetic Logic

The following diagram illustrates the generalized synthetic logic for accessing each scaffold, highlighting the difference in complexity.

G cluster_0 Pyrido[2,3-b]azepine Synthesis cluster_1 1,4-Diazepine (Benzodiazepine) Synthesis P1 Functionalized Pyridine Precursor P2 Side Chain Elaboration P1->P2 P3 Intramolecular Cyclization P2->P3 P4 Final Scaffold P3->P4 D1 o-Phenylenediamine or 2-Aminobenzophenone D2 Condensation with β-Diketone/Amino Acid D1->D2 D3 Final Scaffold D2->D3

Caption: Generalized synthetic strategies for pyridoazepine and diazepine scaffolds.

Comparative Biological Activity & Therapeutic Landscape

Both scaffolds have proven to be fruitful starting points for drug discovery, but they have found utility in different therapeutic areas, largely dictated by their structural properties.

6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and Related Fused Systems: The rigidity of this scaffold makes it particularly well-suited for targets where a specific, locked conformation is required for high-affinity binding. This is evident in its application in:

  • Kinase Inhibition: Many kinase inhibitors require a rigid scaffold to properly orient pharmacophores within the ATP-binding pocket. Pyrido-fused systems, such as pyrido[2,3-b]pyrazines and pyrido[2,3-b][11][12]oxazines, have been successfully developed as potent inhibitors of kinases like EGFR, including against resistance mutations.[13][14][15]

  • GPCR Antagonism: The defined shape is also useful for targeting G-protein coupled receptors. Derivatives of related tetrahydro-pyrido-azepine cores have been identified as potent antagonists for receptors like TRPV1 and CCR2.[16][17]

1H-1,4-Diazepine Derivatives: This scaffold is famously recognized as a "privileged structure" for its broad utility, especially in targeting the central nervous system (CNS).[7]

  • CNS Agents: The benzodiazepine class, which features a 1,4-diazepine ring fused to a benzene ring, includes iconic drugs like diazepam and alprazolam.[18] These compounds act as positive allosteric modulators of the GABAA receptor, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[9][18]

  • Broad Biological Activity: Beyond the CNS, 1,4-diazepine derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties, highlighting the scaffold's versatility.[19][20][21][22]

Target ClassRepresentative Pyrido[2,3-b]azepine Derivative ActivityRepresentative 1,4-Diazepine Derivative Activity
Kinases Pyrido[2,3-b][11][19]benzoxazepin-5(6H)-one: CDK8 inhibitor (IC50 = 8.25 nM)[12][23]Often explored for anticancer properties, with various kinase targets.
GPCRs Tetrahydro-pyrimido[4,5-d]azepine: Potent TRPV1 antagonist[16]Benzodiazepines: Positive allosteric modulators of the GABAA receptor[18]
CNS Less commonly explored compared to diazepines.Diazepam, Lorazepam, Alprazolam: Anxiolytics, sedatives, anticonvulsants[18]
Anticancer Pyrido[2,3-b]pyrazine derivative (7n): IC50 = 0.15 μM vs. erlotinib-resistant cells[14]Various derivatives show antitumor action[7][21]
Signaling Pathway Example: Kinase Inhibition

Kinase inhibitors often function by competing with ATP in the enzyme's active site. A rigid scaffold can provide a stable anchor for substituents that form key hydrogen bonds and occupy hydrophobic pockets, as depicted below.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Substrate_P Phosphorylated Substrate RTK->Substrate_P Phosphorylation Substrate Substrate Protein Substrate->Substrate_P Downstream Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream ATP ATP ATP->RTK Inhibitor {Pyrido[2,3-b]azepine-based Inhibitor} Inhibitor->RTK Blocks ATP Binding Site

Caption: Role of a rigid inhibitor in blocking a kinase signaling pathway.

Detailed Experimental Protocols

To provide a practical context, the following are representative, generalized protocols for synthesis and biological evaluation.

Protocol 1: Synthesis of a 1,4-Benzodiazepine Derivative

This protocol is a generalized representation based on common methods for synthesizing benzodiazepines from 2-aminobenzophenones.

  • Step 1: Oxime Formation. To a solution of a substituted 2-aminobenzophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Cool the reaction, pour into ice water, and filter the resulting precipitate to yield the oxime.[9]

  • Step 2: Chloroacetylation. Dissolve the oxime (1.0 eq) in a suitable solvent like dichloromethane or chloroform. Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the chloroacetamide intermediate.[9]

  • Step 3: Intramolecular Cyclization. Dissolve the chloroacetamide intermediate in a solvent such as THF or methanol. Add a base like sodium hydroxide (1.1 eq) and stir at room temperature for 12-24 hours.[9] Monitor the reaction by TLC.

  • Step 4: Work-up and Purification. Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,4-benzodiazepine-N-oxide. The N-oxide can be subsequently reduced if desired.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of novel compounds against cancer cell lines.

  • Cell Seeding. Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment. Prepare serial dilutions of the test compounds (e.g., pyrido[2,3-b]oxazine derivatives) in culture medium.[13][15] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization. Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Expert Summary and Recommendations

The choice between a 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and a 1H-1,4-diazepine scaffold is a strategic decision guided by the biological target and the overall goals of the drug discovery program.

  • Choose 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine (or related rigid, fused systems) when:

    • Targeting enzymes with well-defined, deep binding pockets (e.g., kinases).

    • High target selectivity is a primary objective, and a specific conformation is known to be required.

    • Scaffold hopping from a known rigid ligand to explore novel IP space.

  • Choose 1H-1,4-diazepine derivatives when:

    • Targeting the CNS, leveraging its status as a "privileged scaffold."

    • A degree of conformational flexibility is desired to accommodate binding to adaptable protein targets.

    • Rapid library synthesis and exploration of broad structure-activity relationships are required.

    • Building upon the vast historical knowledge and synthetic accessibility of the benzodiazepine class.

Ultimately, both scaffolds represent valuable tools in the medicinal chemist's arsenal. A thorough understanding of their inherent structural and chemical properties, as detailed in this guide, is paramount for their successful application in the development of next-generation therapeutics.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • PubMed. Pyrido[2,3-b][11][19]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Available from: [Link]

  • ResearchGate. Pyrido[2,3-b][11][19]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Available from: [Link]

  • ResearchGate. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • Chemical Synthesis Database. 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. Available from: [Link]

  • PubMed Central. Novel pyrido[2,3-b][11][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]

  • SciSpace. Synthesis, spectral studies and biological activity of novel 1H-1,4-diazepine derivatives. Available from: [Link]

  • PubMed Central. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Available from: [Link]

  • PubMed Central. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

  • ResearchGate. (PDF) A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Available from: [Link]

  • MDPI. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available from: [Link]

  • PubMed. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Available from: [Link]

  • Preprints.org. Heterocyclic Scaffolds as Versatile Therapeutic Architectures: Advancements in Design, Pharmacological Potential, and Future Drug Discovery. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Available from: [Link]

  • PubChem. 1H-1,4-Benzodiazepine. Available from: [Link]

  • ResearchGate. Request PDF: ChemInform Abstract: Synthesis and Pharmacological Activity of 1,4-Benzodiazepine Derivatives. Available from: [Link]

  • PubMed. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubMed. [Synthesis of hexahydro-1,4-diazepine derivatives with potential pharmacological effects. IV. Synthesis and studies on the antihistaminic activity of hexahydro-1,4-diazepine derivatives containing ether groups]. Available from: [Link]

  • Royal Society of Chemistry. Novel pyrido[2,3-b][11][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]

  • Sci-Hub. Synthesis and pharmacological activity of some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Available from: [Link]

  • PubChem. 1H-1,4-Diazepine. Available from: [Link]

  • ResearchGate. (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. Available from: [Link]

  • Royal Society of Chemistry. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available from: [Link]

  • International Journal Research Publication and Analysis. A Data-Driven, Comparative Analysis of Heterocyclic and Non-Heterocyclic Scaffolds in Approved Drugs across Ten Therapeutic Classes. Available from: [Link]

  • PubMed. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Available from: [Link]

  • Wikipedia. 1,4-Diazepine. Available from: [Link]

  • Journal of Chemistry and Technologies. BENZO[f][7][11][12]TRIAZINO[2,3-d][11][12]DIAZEPINES – A NEW HETEROCYCLIC SYSTEM: SYNTHESIS AND SPECTRAL CHARACTERISTICS. Available from: [Link]

  • ResearchGate. (PDF) 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure. Available from: [Link]

  • ResearchGate. Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • Semantic Scholar. 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure. Available from: [Link]

  • SciSpace. Physicochemical properties of some tetrahydropyrimidine derivatives. Available from: [Link]

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Validation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based validation for the heterocyclic compound 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, a scaffold of interest in medicinal chemistry. We will explore the nuances of method development, validation parameters, and alternative analytical approaches, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Critical Role of Mass Spectrometry in Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a cornerstone analytical technique in pharmaceutical sciences due to its unparalleled sensitivity, selectivity, and ability to provide structural information. For a molecule like 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, with a molecular weight of 148.21 g/mol and the formula C₉H₁₂N₂, mass spectrometry is indispensable for confirming its identity, assessing its purity, and quantifying its presence in complex matrices.[1]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For mass spectrometry, this involves a comprehensive evaluation of various performance characteristics to ensure the reliability and accuracy of the data generated.[2]

Experimental Design: A Step-by-Step Validation Protocol

The following protocol outlines a robust approach to the validation of a liquid chromatography-mass spectrometry (LC-MS) method for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, adhering to the principles outlined in ICH Q2(R1).[3][4][5]

Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is essential for the separation of the analyte from potential impurities and matrix components.[6][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is often the instrument of choice for quantitative analysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. For initial characterization and fragmentation studies, a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) is ideal.[8]

  • Ionization Source: Electrospray ionization (ESI) is a suitable technique for a molecule like 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, which contains basic nitrogen atoms that are readily protonated.

Method Development

The initial phase involves optimizing the LC and MS parameters to achieve a sensitive and selective detection of the analyte.

  • Chromatographic Separation: A reversed-phase C18 column is a good starting point. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid to aid protonation) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to ensure good peak shape and separation from any potential impurities.

  • Mass Spectrometric Detection: The instrument is first operated in full-scan mode to determine the precursor ion, which for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine would be the protonated molecule [M+H]⁺ at m/z 149.1. Subsequently, product ion scans are performed to identify characteristic fragment ions for use in MRM.

Validation Parameters

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, which include the following parameters:[3][4][5]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by analyzing samples with known concentrations of the analyte.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for LC-MS method validation:

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application MD1 LC Parameter Optimization (Column, Mobile Phase, Gradient) MD2 MS Parameter Optimization (Ionization, Precursor/Product Ions) MD1->MD2 Iterative Process V1 Specificity/ Selectivity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Sample Analysis V6->A1 A2 Stability Studies A1->A2 A3 Impurity Profiling A1->A3

LC-MS Method Validation Workflow

Data Presentation: Hypothetical Validation Summary

The following table summarizes hypothetical validation data for an LC-MS/MS method for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analytePass
Linearity (r²) ≥ 0.9950.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%98.5 - 102.3%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: 2.5 - 5.1%Inter-day: 3.8 - 7.2%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 101 ng/mL
Robustness % RSD ≤ 15%Pass

Fragmentation Pathway of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

The protonated molecule ([M+H]⁺, m/z 149.1) would likely undergo fragmentation through several key pathways, including cleavage of the azepine ring and losses of small neutral molecules.

Fragmentation Pathway M [M+H]⁺ m/z 149.1 F1 Loss of CH₃N m/z 118.1 M->F1 α-cleavage F2 Loss of C₂H₄ m/z 121.1 M->F2 Ring cleavage F4 Loss of C₃H₆N m/z 92.1 M->F4 Retro-Diels-Alder type F3 Loss of C₄H₈ m/z 93.1 F2->F3 Further fragmentation

Plausible Fragmentation Pathway

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for the characterization and quantification of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. The choice of technique depends on the specific analytical need.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic efficiency for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds; potential for thermal degradation.[7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on polarity with detection by UV absorbance.Robust, cost-effective, and widely available.Lower sensitivity and selectivity compared to MS; not suitable for compounds without a chromophore.[6][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation.Lower sensitivity compared to MS; not ideal for quantification of trace amounts.[7]

Conclusion

The validation of an analytical method is a critical step in drug development, ensuring the integrity and reliability of the data generated. For a novel compound like 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, a well-validated LC-MS/MS method provides the necessary sensitivity, selectivity, and accuracy for its characterization and quantification. By adhering to the principles outlined by regulatory bodies such as the ICH and FDA, researchers can confidently generate high-quality data to support their research and development efforts. The comparison with alternative techniques highlights the versatility of mass spectrometry while also acknowledging the utility of other methods for specific analytical challenges.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. [Link]

  • Chemical Synthesis Database. 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. [Link]

  • Regulations.gov. Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubMed. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. [Link]

  • ResearchGate. 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure. [Link]

  • PubMed. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. [Link]

  • ResearchGate. Synthesis of Tetracyclic Pyrido[2,3-b]azepine Derivatives as Analogues of Mirtazapine via N-Acyliminium Ion Cyclization. [Link]

  • ResearchGate. Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

  • International Journal of Pharmaceutical Sciences. Analytical Method Development and Validation of Azelnidipine and Telmisartan by Using UV and HPLC Technique. [Link]

  • SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • Research and Reviews: Journal of Hospital and Clinical Pharmacy. Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. [Link]

  • Oregon State University. OSU Mass Spectrometry Center Publications. [Link]

Sources

Validation

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Against Standard JAK Inhibitors

A Technical Guide for Drug Discovery Professionals Abstract The landscape of kinase inhibitor discovery is one of continuous innovation, demanding rigorous evaluation of novel chemical entities against established standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The landscape of kinase inhibitor discovery is one of continuous innovation, demanding rigorous evaluation of novel chemical entities against established standards.[1][2] This guide provides a comprehensive framework for benchmarking the investigational compound 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, a potential modulator of the Janus Kinase (JAK) family of non-receptor tyrosine kinases. We present a detailed, scientifically-grounded comparison of this compound against well-characterized, FDA-approved JAK inhibitors, offering a blueprint for its preclinical evaluation. This guide will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and present a framework for data interpretation, thereby empowering researchers to make informed decisions in the progression of novel kinase inhibitors.

Introduction: The Rationale for Benchmarking

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, they have become a major focus for therapeutic intervention. The development of selective kinase inhibitors is a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome.[4][5][6] Therefore, a critical step in the development of any new kinase inhibitor is to benchmark its performance against existing, well-characterized inhibitors.[4][5][6][7]

This guide focuses on the hypothetical evaluation of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine as a novel inhibitor of the JAK family. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in various autoimmune diseases and malignancies. Several JAK inhibitors are now standard-of-care, providing a robust set of comparators for any new chemical entity targeting this pathway.

Our objective is to provide a scientifically rigorous yet practical guide for researchers to:

  • Determine the inhibitory potency (IC50) of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine against individual JAK isoforms.

  • Assess the selectivity of the compound across the JAK family and a broader panel of kinases.

  • Compare its biochemical and cellular activity to that of established standard inhibitors.

This comparative approach is essential for understanding the potential therapeutic window and off-target effects of a novel inhibitor, guiding its further development.[1][8]

Selection of Standard Kinase Inhibitors

For a meaningful benchmark, it is crucial to select appropriate standard inhibitors. For the JAK family, we have selected the following FDA-approved drugs, which represent different generations and selectivity profiles:

  • Tofacitinib: A first-generation pan-JAK inhibitor, primarily targeting JAK1 and JAK3.

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.

  • Upadacitinib: A second-generation inhibitor with high selectivity for JAK1.

These inhibitors provide a comprehensive basis for comparison, allowing for a nuanced understanding of the potency and selectivity of our investigational compound.

Experimental Protocols

The following sections detail the essential in vitro assays for benchmarking a novel kinase inhibitor. The choice of assay format is critical for generating reliable and reproducible data.[9] While various platforms exist, including radiometric, fluorescence-based, and luminescence-based assays, we will focus on a luminescence-based assay for its high throughput, sensitivity, and reduced handling of hazardous materials.[10][11][12]

In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

The primary goal of this assay is to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).[13][14]

Principle:

This protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11] The luminescent signal is inversely proportional to the activity of the kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Polypeptide substrate (e.g., a generic tyrosine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

  • 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and standard inhibitors (Tofacitinib, Ruxolitinib, Upadacitinib)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitors in DMSO D Dispense Inhibitor/DMSO to 384-well Plate A->D B Prepare Kinase/Substrate Master Mix E Add Kinase/Substrate Mix B->E C Prepare ATP Solution G Initiate Reaction with ATP C->G D->E F Incubate at Room Temperature E->F F->G H Incubate to Allow Kinase Reaction G->H I Add ADP-Glo™ Reagent to Stop Reaction H->I J Incubate I->J K Add Kinase Detection Reagent J->K L Incubate K->L M Read Luminescence L->M N Normalize Data to Controls M->N O Plot Dose-Response Curve N->O P Calculate IC50 Value O->P

Workflow for IC50 Determination.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and the standard inhibitors in DMSO.

  • Assay Plate Preparation: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix containing the recombinant JAK enzyme and the substrate in kinase assay buffer. Add 5 µL of this mixture to all wells.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to all wells. The final ATP concentration should be close to the Km value for each kinase to ensure accurate competitive inhibition assessment.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][15]

Kinase Selectivity Profiling

Assessing the selectivity of a novel inhibitor is crucial to anticipate potential off-target effects.[8][16] This is typically done by screening the compound against a broad panel of kinases.

Principle:

The investigational compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The percent inhibition for each kinase is determined, providing a selectivity profile.

Methodology:

Kinase selectivity profiling is often performed by specialized contract research organizations (CROs) that have large, validated kinase panels. The assay format is typically similar to the IC50 determination assay described above. It is recommended to use a diverse panel representing different branches of the human kinome.

Data Presentation:

The results are often visualized as a "kinome map" or a dendrogram, where the degree of inhibition is represented by color or size of a circle, allowing for a rapid visual assessment of selectivity.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparative analysis.

Biochemical Potency (IC50) Data

The IC50 values for 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine and the standard inhibitors against the JAK family should be summarized in a table.

Table 1: Hypothetical IC50 Values (nM) for Kinase Inhibitors against the JAK Family

CompoundJAK1JAK2JAK3TYK2
6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine50250150500
Tofacitinib1.2201344
Ruxolitinib3.32.842819
Upadacitinib43250>50001100

Interpretation:

Based on this hypothetical data, 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine shows inhibitory activity against the JAK family, with a preference for JAK1. However, its potency is significantly lower than the standard inhibitors.

Kinase Selectivity Profile

The selectivity data should be presented in a way that clearly highlights the on-target and off-target activities.

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
JAK1 95%
JAK2 70%
JAK3 85%
TYK2 55%
SRC30%
LCK25%
EGFR<10%
CDK2<10%

Interpretation:

The hypothetical selectivity profile suggests that at 1 µM, 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine primarily inhibits the JAK family with some activity against other related tyrosine kinases like SRC and LCK. The lack of significant inhibition of kinases from other families (e.g., EGFR, CDK2) suggests a degree of selectivity.

Cellular Assays: Bridging the Gap to Biological Function

While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are necessary to assess a compound's activity in a more biologically relevant context.

Cellular Phosphorylation Assay

Principle:

This assay measures the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context. For the JAK-STAT pathway, this would involve measuring the phosphorylation of STAT proteins.

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_stimulation Pathway Activation cluster_detection Detection of pSTAT cluster_analysis Data Analysis A Seed Cells in a 96-well Plate B Starve Cells (e.g., serum-free media) A->B C Pre-treat with Inhibitors B->C D Stimulate with Cytokine (e.g., IL-6) C->D E Lyse Cells D->E F Perform ELISA or Western Blot for pSTAT E->F G Quantify Signal F->G H Calculate IC50 G->H

Workflow for Cellular Phosphorylation Assay.

Interpretation:

The cellular IC50 values provide insight into the compound's cell permeability, stability, and ability to engage the target in a complex cellular environment. A significant drop-off in potency from the biochemical to the cellular assay may indicate poor cell permeability or other liabilities.

Discussion and Future Directions

This guide has outlined a systematic approach to benchmarking the novel compound 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine against established JAK inhibitors. The hypothetical data presented suggests that while the compound shows some promise as a JAK inhibitor, its potency is lower than that of the standard drugs.

Key Considerations:

  • Structure-Activity Relationship (SAR): The initial findings should guide medicinal chemistry efforts to improve potency and selectivity.

  • Mechanism of Action: Further studies would be needed to confirm if the compound is an ATP-competitive inhibitor.

  • In Vivo Efficacy: Promising compounds would need to be evaluated in animal models of relevant diseases.

By following a rigorous and comparative benchmarking strategy, researchers can efficiently evaluate the potential of novel kinase inhibitors and make data-driven decisions to advance the most promising candidates.

References

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

  • Zhou, T., et al. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Retrieved from [Link]

  • Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (n.d.). deepdyve.com. Retrieved from [Link]

  • Knippschild, U., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - NIH. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2024, December 2). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • Volkamer, A., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Wortmann, A., et al. (2008, December 9). Affinity Classification of Kinase Inhibitors by Mass Spectrometric Methods and Validation Using Standard IC50 Measurements. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine. Retrieved from [Link]

  • ResearchGate. (2024, December 4). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Retrieved from [Link]

  • PubMed. (2018, July 23). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. Retrieved from [Link]

  • PubMed. (2010, December 1). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Retrieved from [Link]

  • ResearchGate. (2020, June). Pyrido[2,3-b][8][17]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US9266890B2 - Pyrimido-diazepinone kinase scaffold compounds and methods of treating disorders.
  • Semantic Scholar. (2006, July 1). 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure. Retrieved from [Link]

  • Semantic Scholar. (2021, November 30). Protein kinases as therapeutic targets to develop anticancer drugs with natural alkaloids. Retrieved from [Link]

  • MDPI. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][16]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

Sources

Comparative

A Structural and Functional Comparison of Tetrahydro-Pyridoazepines and Traditional Benzodiazepines: A Guide for Drug Development Professionals

This guide provides an in-depth structural and functional comparison of a novel class of compounds, tetrahydro-pyridoazepines, with traditional benzodiazepines. As researchers and drug development professionals seek nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural and functional comparison of a novel class of compounds, tetrahydro-pyridoazepines, with traditional benzodiazepines. As researchers and drug development professionals seek novel scaffolds with potentially improved therapeutic profiles, a thorough understanding of the similarities and differences between these two classes of molecules is paramount. This document moves beyond a superficial overview to provide a detailed analysis grounded in experimental data and established pharmacological principles.

Introduction: The Quest for Novel Anxiolytics and Sedatives

For decades, benzodiazepines have been a cornerstone in the treatment of anxiety, insomnia, seizures, and muscle spasms. Their mechanism of action, the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is well-established.[1] However, the therapeutic benefits of benzodiazepines are often accompanied by undesirable side effects, including sedation, cognitive impairment, and the potential for tolerance and dependence. This has fueled a continuous search for novel chemical entities that can replicate the therapeutic efficacy of benzodiazepines while offering a superior safety and tolerability profile.

One such emerging class of compounds is the tetrahydro-pyridoazepines. These molecules share structural similarities with benzodiazepines, suggesting they may interact with the same biological targets.[2] This guide will dissect the structural nuances, compare their mechanisms of action, and present a framework for their experimental evaluation, providing researchers with the foundational knowledge to explore this promising chemical space.

Structural Analysis: A Tale of Two Scaffolds

At the heart of this comparison lies the core chemical architecture of these two compound classes.

The Benzodiazepine Scaffold: A Privileged Structure

The classical benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.[3] The pharmacological profile of a specific benzodiazepine is heavily influenced by the nature and position of various substituents. Key positions for modification include:

  • Ring A (Benzene Ring): An electron-withdrawing group at the 7-position is crucial for anxiolytic activity.

  • Ring B (Diazepine Ring): A ketone group at the 2-position and a small alkyl group (e.g., methyl) at the N-1 position can influence potency and metabolism.

  • A Phenyl Group at the 5-Position: This is a common feature, and substitution on this ring can also modulate activity.

The fusion of a triazole or imidazole ring to the diazepine ring, as seen in alprazolam and midazolam respectively, further modifies the pharmacological properties.

The Tetrahydro-Pyridoazepine Scaffold: A Bioisosteric Approach

Tetrahydro-pyridoazepines can be considered bioisosteres of benzodiazepines, where the benzene ring is replaced by a pyridine ring. This substitution introduces a nitrogen atom into the six-membered ring, altering the electronic distribution and steric properties of the molecule. The core structure is a tetrahydro-pyridine ring fused to a seven-membered azepine ring.

A key example of a related structure is found in the pyrido[2,3-b][4][5]diazepine class. These compounds maintain the seven-membered diazepine ring but replace the benzene ring with a pyridine ring, directly creating a structural analog.

Figure 1. Core structures of a traditional benzodiazepine and a tetrahydro-pyridoazepine.

The introduction of the pyridine ring nitrogen offers several potential advantages from a medicinal chemistry perspective:

  • Altered Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, potentially influencing solubility and membrane permeability.

  • Modified Receptor Interactions: The change in electron distribution can lead to different binding interactions with the target receptor.

  • Novel Intellectual Property: This scaffold provides an opportunity to develop new chemical entities with distinct patentability.

Mechanism of Action: Converging on the GABA-A Receptor

The therapeutic effects of benzodiazepines are mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Benzodiazepines as Positive Allosteric Modulators

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[1] This binding event does not open the chloride channel directly but rather enhances the effect of GABA.[1] Specifically, benzodiazepines increase the frequency of channel opening in the presence of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory signal results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of these drugs.

GABAA_Modulation GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to Orthosteric Site BZD Benzodiazepine / Tetrahydro-pyridoazepine BZD->Receptor Binds to Allosteric Site Channel Chloride Channel Opening Receptor->Channel Enhances GABA's effect Hyperpolarization Neuronal Hyperpolarization Channel->Hyperpolarization Increased Cl- Influx Inhibition Increased Inhibitory Neurotransmission Hyperpolarization->Inhibition

Figure 2. Proposed mechanism of action for both compound classes at the GABA-A receptor.
Tetrahydro-Pyridoazepines: Evidence for a Shared Mechanism

While direct, comprehensive comparative studies are still emerging, evidence suggests that at least a subset of tetrahydro-pyridoazepines exert their effects through the same GABA-A receptor mechanism as benzodiazepines. Studies on structurally related annulated pyrrolo[4][5]benzodiazepines have demonstrated anticonvulsant, sedative, and anxiolytic effects comparable to diazepam, with the proposed mechanism of action being via the benzodiazepine receptors.[6]

The key question for drug developers is whether the subtle structural differences in the tetrahydro-pyridoazepine scaffold translate into a differentiated pharmacological profile at the GABA-A receptor. For instance, could these compounds exhibit selectivity for certain GABA-A receptor subtypes, potentially separating the desired anxiolytic effects from the undesirable sedative effects?

Experimental Framework for Comparative Analysis

To rigorously compare tetrahydro-pyridoazepines and traditional benzodiazepines, a multi-tiered experimental approach is necessary. This framework allows for a comprehensive evaluation from molecular interactions to in vivo efficacy.

Radioligand Binding Assays: Quantifying Receptor Affinity

The initial step in characterizing a novel compound is to determine its affinity for the target receptor. A competitive radioligand binding assay is a robust method to measure the binding affinity of test compounds to the benzodiazepine binding site on the GABA-A receptor.

Experimental Protocol: [³H]-Flunitrazepam Binding Assay

  • Preparation of Synaptic Membranes:

    • Homogenize brain tissue (e.g., rat cerebral cortex) in a buffered sucrose solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptic membranes.

    • Wash the pellet multiple times with buffer to remove endogenous GABA and other interfering substances.

    • Resuspend the final pellet in assay buffer.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of [³H]-flunitrazepam (a radiolabeled benzodiazepine).

    • Add increasing concentrations of the unlabeled test compound (either a tetrahydro-pyridoazepine or a reference benzodiazepine like diazepam).

    • Add the prepared synaptic membranes to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [³H]-flunitrazepam against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Table 1: Hypothetical Comparative Binding Affinity Data

CompoundIC₅₀ (nM)Ki (nM)
Diazepam5.23.8
Tetrahydro-pyridoazepine A8.76.4
Tetrahydro-pyridoazepine B2.11.5

This table presents hypothetical data for illustrative purposes.

Electrophysiology: Assessing Functional Modulation

While binding assays confirm interaction with the receptor, electrophysiology is essential to determine the functional consequences of this binding. The two-electrode voltage-clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors is a standard method for this purpose.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a baseline chloride current.

    • Co-apply the test compound (tetrahydro-pyridoazepine or benzodiazepine) at various concentrations along with GABA.

    • Wash out the test compound to observe the reversal of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator.

    • Calculate the percent potentiation of the GABA response for each concentration of the test compound.

    • Plot the percent potentiation against the logarithm of the modulator concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal potentiation) and the maximum potentiation.

Figure 3. A simplified workflow for the two-electrode voltage-clamp experiment.
In Vivo Behavioral Models: Evaluating Therapeutic Potential

Ultimately, the therapeutic potential of a novel compound must be assessed in preclinical animal models that are predictive of anxiolytic and sedative effects in humans.

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to screen for anxiolytic drugs. The test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound (tetrahydro-pyridoazepine or benzodiazepine) or vehicle to the animals (e.g., mice or rats).

    • After a predetermined time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms versus the enclosed arms and the number of entries into each arm type using an automated tracking system.

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, as this indicates a reduction in anxiety-like behavior.

Table 2: Hypothetical Comparative Efficacy in the Elevated Plus Maze

TreatmentDose (mg/kg)Time in Open Arms (s)Open Arm Entries
Vehicle-35 ± 58 ± 2
Diazepam195 ± 1015 ± 3
Tetrahydro-pyridoazepine A588 ± 1214 ± 4

*p < 0.05 compared to vehicle. This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The structural similarity between tetrahydro-pyridoazepines and traditional benzodiazepines, coupled with preliminary evidence of comparable central nervous system activity, makes this novel scaffold a compelling area for further investigation. The replacement of the benzene ring with a pyridine ring offers intriguing possibilities for modulating the physicochemical and pharmacological properties of these compounds.

The experimental framework outlined in this guide provides a robust methodology for a head-to-head comparison of these two classes of molecules. By systematically evaluating their binding affinity, functional modulation of the GABA-A receptor, and in vivo behavioral effects, researchers can elucidate the structure-activity relationships within the tetrahydro-pyridoazepine series and identify candidates with the potential for an improved therapeutic index.

Future research should focus on:

  • Subtype Selectivity: Investigating the binding and functional activity of tetrahydro-pyridoazepines at different GABA-A receptor subtypes (e.g., α1, α2, α3, α5) to determine if a separation of anxiolytic and sedative effects can be achieved.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they possess suitable drug-like properties.

  • Chronic Dosing Studies: Evaluating the potential for tolerance and dependence with long-term administration in preclinical models.

By pursuing these avenues of research, the scientific community can determine if tetrahydro-pyridoazepines represent a true advancement in the quest for safer and more effective treatments for anxiety and related disorders.

References

  • Albright, J. D., Moran, D. B., Wright, Jr., W. B., Collins, J. B., Beer, B., Lippa, A. S., & Greenblatt, E. N. (1981). Synthesis and anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines. Journal of Medicinal Chemistry, 24(5), 592–600.
  • Chen, Y.-J., Chen, I.-L., & Wang, T.-C. (2014). Synthesis, Anticonvulsant, Sedative and Anxiolytic Activities of Novel Annulated Pyrrolo[4][5]benzodiazepines. Molecules, 19(9), 14797-14810.

  • Greenblatt, D. J., Arendt, R. M., Abernethy, D. R., Giles, H. G., Sellers, E. M., & Shader, R. I. (1983). In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. British Journal of Clinical Pharmacology, 16(Suppl 1), 5S–13S.
  • Jössang-Yanagida, A., Gansser, C., & Miesch, F. (1978). [Tetrahydropyridoazepine and tetrahydropyridoazepinone derivatives. I. Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[3,2b]azepine and of the corresponding lactam]. Il Farmaco; edizione scientifica, 33(12), 984–991.
  • Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
  • Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry, 23(42), 4784–4823.
  • Ramnauth, J., Surman, M. D., Sampson, P. B., Forrest, B., Wilson, J., Freeman, E., Manning, D. D., Martin, F., Toro, A., Domagala, M., Awrey, D. E., Bardouniotis, E., Kaplan, N., Berman, J., & Pauls, H. W. (2009). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][4][5]diazepines as Inhibitors of the Bacterial Enoyl ACP Reductase, FabI. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359–5362.

  • Rivas, F., El-Hiti, G. A., Smith, K. M., & Elguero, J. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][4][5]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][4][5]diazepin-2-ones. The Journal of Organic Chemistry, 85(21), 13585–13598.

  • Sigel, E., & Ernst, M. (2018). The GABAA receptor and benzodiazepine acceptor site. Symbiosis, 2(1), 1-5.
  • The Versatile Chemistry of Pyrido[2,3-b][4][5]benzodiazepines: Applications and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved April 7, 2026, from [Link]

  • Walters, R. J., Hadley, S. H., Morris, K. D., & Amin, J. (2000). Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms.
  • Atack, J. R. (2010). GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics. Current Topics in Medicinal Chemistry, 10(2), 137-153.
  • Masiulis, S., Desai, R., Uchański, T., Serna, P., Laverty, D., Karia, D., ... & Aricescu, A. R. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology.
  • Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
  • Sieghart, W. (2006). Structure, pharmacology, and function of GABAA receptor subtypes. Advances in pharmacology, 54, 231-263.
  • García-Nafría, J., & Tate, C. G. (2023). Cryo-EM structures of the human GABAA receptor. Trends in Pharmacological Sciences, 44(2), 79-91.
  • Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current medicinal chemistry, 23(42), 4784-4823.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

The disposal of any chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Adm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The disposal of any chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450) provide the legal framework for hazardous waste management.[1][2][3][4] Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible research.

Hazard Assessment and Characterization

Given the absence of a specific SDS, a conservative approach to hazard assessment is essential. Structurally, 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is a heterocyclic amine. Compounds in this class can exhibit a range of toxicological properties, including but not limited to, skin and eye irritation, and potential toxicity if ingested or inhaled.[5] Therefore, it must be handled as a hazardous chemical.

Key Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: As with many synthetic organic compounds, its impact on aquatic life and the broader ecosystem is likely not fully characterized. Therefore, it must be prevented from entering the sewer system or the environment.[3][6]

Personal Protective Equipment (PPE)

Before handling 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure.[2][7]
Spill Management

Accidental spills must be managed promptly and safely.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood. If the spill is outside a hood, evacuate non-essential personnel from the immediate area.

  • Don Appropriate PPE: Before cleanup, ensure all necessary PPE is worn.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect and Package Waste: Place all contaminated absorbent materials and any contaminated solids into a designated, leak-proof, and properly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Procedure

The guiding principle for the disposal of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine is that it must be treated as hazardous waste.[3] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[3][6]

Workflow for Proper Disposal of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

G cluster_prep Preparation cluster_collection Collection cluster_disposal Final Disposal A Identify Waste Stream (Pure compound, solutions, contaminated materials) B Select Compatible Waste Container A->B Ensure chemical compatibility C Label Container with 'Hazardous Waste' Tag B->C Fill out all required fields D Transfer Waste to Container in Fume Hood C->D Wear appropriate PPE E Securely Close Container D->E Prevent spills and leaks F Segregate from Incompatible Wastes E->F Consult compatibility chart G Store in Designated Satellite Accumulation Area F->G Follow institutional guidelines H Complete Hazardous Waste Pickup Request G->H Provide accurate waste description I Arrange Pickup by Certified EHS Personnel H->I Maintain records

Caption: A flowchart outlining the key stages for the safe disposal of chemical waste.

Detailed Steps for Disposal:

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) should be collected as solid hazardous waste.

    • Liquid Waste: Solutions containing 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine should be collected as liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong oxidizing agents or strong acids, as this could lead to a vigorous reaction. Halogenated and non-halogenated solvent waste streams should generally be kept separate.[8]

  • Container Selection and Labeling:

    • Choose a container that is in good condition, free of leaks, and compatible with the chemical.[8][9] For liquid waste, leave at least 1.5 inches of headspace to allow for expansion.[8]

    • Affix a hazardous waste tag to the container.[3] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine" (no abbreviations or formulas)[3][10]

      • The concentration and composition if it is a mixture.

      • The date of waste generation.

      • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the container is stored in secondary containment to prevent spills.

    • Segregate the waste from incompatible materials.

  • Disposal Request and Pickup:

    • Once the waste container is full or is ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • EHS personnel are trained and equipped to transport and manage the final disposal of the hazardous waste in accordance with all federal, state, and local regulations.

Empty Container Disposal

Empty containers that previously held 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine must also be handled with care.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[10][11]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[10]

  • Final Disposal of Container: After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The now-clean container can typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.[11]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, thereby upholding their commitment to a safe and sustainable research environment. Every individual working in the laboratory has a responsibility to understand and follow these guidelines.[9]

References

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, for which comprehensive toxicological data may not be available, demands a rigorous and proactive approach to personal protection. This guide provides a detailed, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established principles of chemical safety and risk assessment.

Hazard Assessment: A Proactive Approach

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine in a laboratory setting.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides a barrier against incidental skin contact. Double gloving is recommended for extended procedures or when handling larger quantities.
Eye Protection Chemical splash gogglesProtects against splashes and aerosols. Safety glasses with side shields may be acceptable for low-risk procedures, but goggles are preferred.
Body Protection Flame-resistant lab coatProtects skin and clothing from contamination. Should be fully buttoned with sleeves rolled down.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary means of controlling inhalation exposure. For procedures with a high risk of aerosol generation, a respirator may be necessary.

Operational Plan: From Receipt to Disposal

A clear operational plan ensures that safety is integrated into every step of the workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the container is clearly labeled with the chemical name and any known hazards.

Handling and Use

All handling of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood sash is at the appropriate height.

  • Weighing: If weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Procedure: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is essential for protecting both human health and the environment.

  • All waste containing 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, including empty containers, contaminated PPE, and reaction byproducts, should be collected in a clearly labeled, sealed waste container.

  • The waste should be classified as hazardous chemical waste.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Safety Workflow

The following diagram illustrates the key decision points and safety protocols in the handling of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection Identify Hazards fume_hood_prep Prepare Chemical Fume Hood ppe_selection->fume_hood_prep Don PPE weighing Weigh Compound fume_hood_prep->weighing dissolving Prepare Solution weighing->dissolving reaction Conduct Reaction dissolving->reaction decontamination Decontaminate Surfaces reaction->decontamination exposure Exposure Event reaction->exposure If Exposure Occurs spill Spill Event reaction->spill If Spill Occurs waste_disposal Dispose of Waste decontamination->waste_disposal ppe_removal Remove PPE waste_disposal->ppe_removal first_aid Administer First Aid exposure->first_aid spill_control Contain Spill spill->spill_control medical_attention Seek Medical Attention first_aid->medical_attention ehs_contact Contact EHS spill_control->ehs_contact

Caption: Workflow for the safe handling of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine.

By adhering to these guidelines, researchers can confidently and safely work with novel compounds like 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine, fostering a culture of safety and scientific excellence.

© Copyright 2026 BenchChem. All Rights Reserved.